Celesticetin
描述
Structure
2D Structure
属性
CAS 编号 |
2520-21-0 |
|---|---|
分子式 |
C24H36N2O9S |
分子量 |
528.6 g/mol |
IUPAC 名称 |
2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13-,15+,17-,18-,19-,20+,21+,24+/m1/s1 |
InChI 键 |
VMSQKUCYEMOKMM-HUQJOJSCSA-N |
规范 SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |
同义词 |
celesticetin celesticetin A |
产品来源 |
United States |
Foundational & Exploratory
Celesticetin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces caelestis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celesticetin, a lincosamide antibiotic, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Produced by the actinobacterium Streptomyces caelestis, its unique structural features and mechanism of action have prompted extensive research into its biosynthesis and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, biosynthetic pathway, and methodologies for the isolation and characterization of this compound. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this field.
Introduction
This compound is a member of the lincosamide class of antibiotics, which also includes the clinically important lincomycin[1]. These antibiotics are characterized by a lincosamine sugar moiety linked to an amino acid derivative. This compound, specifically, consists of a salicylate moiety attached to the lincosamine core[1][2]. It exerts its antibacterial activity by inhibiting protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit[3]. The producing organism, Streptomyces caelestis, is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically useful antibiotics[4][5]. Understanding the intricacies of this compound's discovery, biosynthesis, and isolation is crucial for harnessing its full potential in drug development and for engineering novel lincosamide derivatives with improved therapeutic properties.
Discovery and Initial Characterization
The initial discovery of this compound dates back to studies on metabolites produced by Streptomyces caelestis. Early research focused on isolating and identifying novel antibacterial compounds from this microorganism, leading to the characterization of this compound and its related congeners. The structure of this compound was elucidated through a combination of chemical degradation studies and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6]. These analyses revealed its unique chemical architecture, distinguishing it from other lincosamide antibiotics and paving the way for further investigation into its biological activity and mechanism of action.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces caelestis is a complex process orchestrated by a dedicated gene cluster encoding a suite of specialized enzymes. The pathway involves the convergence of several metabolic routes to assemble the final molecule.
The this compound Biosynthetic Gene Cluster
The complete biosynthetic gene cluster for this compound has been identified and sequenced from Streptomyces caelestis ATCC 15084[4]. The cluster spans approximately 27.3 kb and contains 24 putative genes, designated as ccb genes (this compound biosynthesis). Comparative analysis with the lincomycin biosynthetic gene cluster (lmb) has provided significant insights into the function of these genes[4].
Key Enzymatic Steps in the Biosynthetic Pathway
The biosynthesis of the this compound core involves several key enzymatic reactions:
-
Formation of the Amino Acid Moiety: The pathway begins with the synthesis of a proline derivative, which serves as one of the key building blocks.
-
Synthesis of the Thiooctose Sugar: A dedicated set of enzymes is responsible for the synthesis of the unusual eight-carbon sugar, lincosamine.
-
Amide Bond Formation: An amide bond is formed between the proline derivative and the thiooctose sugar, a critical step in assembling the core lincosamide structure[7].
-
Attachment of the Salicylate Moiety: A distinctive feature of this compound biosynthesis is the attachment of a salicylate group. This process is catalyzed by the enzymes Ccb2 and Ccb1. Ccb2, an acyl-CoA ligase, activates salicylic acid, which is then transferred to the lincosamide intermediate by the Ccb1 acyltransferase[1].
-
Post-condensation Modifications: The pathway also involves several post-condensation tailoring steps, including methylation and other modifications, to yield the final bioactive this compound molecule. The pyridoxal-5'-phosphate (PLP)-dependent enzyme CcbF plays a crucial role in diversifying the lincosamide structure through decarboxylation-coupled oxidative deamination[3][8].
Signaling Pathway Diagram
The following diagram illustrates the key steps in the this compound biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and characterization of this compound from Streptomyces caelestis.
Fermentation of Streptomyces caelestis
Objective: To cultivate Streptomyces caelestis under conditions optimized for the production of this compound.
Materials:
-
Streptomyces caelestis strain (e.g., ATCC 15084)
-
Seed medium (e.g., Tryptic Soy Broth or a custom formulation)
-
Production medium (specific composition can vary, but generally contains a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)
-
Shake flasks or a laboratory-scale fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. caelestis spores or mycelia from a slant culture to a flask containing the seed medium.
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.
-
Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a bioassay or chromatographic methods).
-
Workflow Diagram:
Isolation and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth from S. caelestis culture
-
Solvents for extraction (e.g., ethyl acetate, butanol)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., methanol, acetonitrile, water)
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.
-
Collect the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Collect fractions and analyze them for the presence of this compound (e.g., by thin-layer chromatography or bioassay).
-
Pool the fractions containing this compound and concentrate them.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using a preparative HPLC system with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
-
-
Final Product Preparation:
-
Combine the pure fractions from HPLC and remove the solvent under vacuum.
-
Lyophilize the final product to obtain pure, solid this compound.
-
Workflow Diagram:
Data Presentation
This section summarizes the key quantitative data associated with this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₆N₂O₉S | [9] |
| Molecular Weight | 528.6 g/mol | [9] |
| Appearance | White to off-white solid |
Spectroscopic Data (Representative)
Note: Detailed spectroscopic data can vary slightly depending on the solvent and instrument used. The following is a representative summary.
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the protons of the proline, thiooctose, and salicylate moieties. |
| ¹³C NMR | Resonances for all 24 carbon atoms, confirming the molecular formula. |
| HR-MS (ESI) | Accurate mass measurement confirming the elemental composition. |
Conclusion
This technical guide has provided a detailed overview of the discovery, biosynthesis, and isolation of this compound from Streptomyces caelestis. The elucidation of the biosynthetic pathway offers opportunities for metabolic engineering to enhance production yields and to generate novel lincosamide derivatives with potentially improved pharmacological properties. The experimental protocols and workflows presented herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other related natural products. Further research is warranted to optimize fermentation and purification processes for large-scale production and to fully evaluate the clinical utility of this promising antibiotic.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Studies with Streptomyces caelestis. I. New celesticetins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Core Chemical and Physical Properties of Celesticetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin is a lincosamide antibiotic, a class of antimicrobial agents that are clinically significant.[1] Produced by several Streptomyces species, it is composed of an amino acid and an octose amino saccharide linked by an amide bond.[1] This guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, details the experimental protocols for their determination, and visualizes its mechanism of action.
Chemical and Physical Properties
The core chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of drug formulations.
| Property | Value | Reference |
| Molecular Formula | C24H36N2O9S | [2] |
| Molecular Weight | 528.6 g/mol | [2] |
| Exact Mass | 528.21415190 Da | [2] |
| IUPAC Name | 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate | [2] |
| CAS Number | 2520-21-0 | [2] |
| Physical Description | Information not available | |
| Melting Point | Information not available | |
| Solubility | Information not available in common solvents. Lincosamides' salt forms can affect physical properties like solubility.[3] | |
| Stability | Stable for several weeks at ambient temperature during shipping. For long-term storage, -20°C is recommended.[4] |
Experimental Protocols
Accurate determination of chemical and physical properties is fundamental to pharmaceutical development. Below are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[5]
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solutions at various pH levels) in a sealed container.[5][6]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biological relevance) for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[5][6]
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[5][6]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[6]
Caption: Workflow for Solubility Determination
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[7] The capillary method is a standard and widely accepted technique.[8]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[7]
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9] A preliminary rapid heating can be done to determine an approximate melting point.[10]
-
Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which it completely liquefies (clear point) are recorded. This range is the melting point.[7][8]
-
Purity Check: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[7] Impurities tend to lower and broaden the melting range.[10]
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A | C24H36N2O9S | CID 20054860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Celesticetin_TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. who.int [who.int]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SSERC | Melting point determination [sserc.org.uk]
A Technical Guide to the Natural Variants and Derivatives of Celesticetin
For Researchers, Scientists, and Drug Development Professionals
Celesticetin, a member of the lincosamide class of antibiotics, represents a significant scaffold for the development of novel antibacterial agents. Produced by Streptomyces caelestis, its unique structure, characterized by a substituted proline moiety linked to an unusual thio-octose sugar, has been the subject of extensive research. This guide provides an in-depth exploration of the natural variants of this compound and the derivatives that have been developed, with a focus on their synthesis, biological activity, and the experimental methodologies employed in their characterization.
Natural Variants of this compound
The lincosamide family, to which this compound belongs, is a relatively small group of naturally occurring antibiotics. The primary natural variants of this compound are lincomycin and Bu-2545. These compounds share a common biosynthetic origin but differ in their structural features, which in turn influences their biological activity.
Lincomycin , produced by Streptomyces lincolnensis, is the most well-known lincosamide and is used clinically. It differs from this compound in the amino acid moiety, incorporating a 4-propyl-L-proline residue instead of the L-proline found in this compound. This structural difference contributes to its generally higher antibacterial potency.
Bu-2545 , another natural lincosamide, is structurally more similar to this compound, also containing an L-proline moiety. However, it lacks the salicylate group present in this compound. This key difference significantly impacts its antibacterial efficacy, rendering it less active than both lincomycin and this compound.
Derivatives of this compound: A New Frontier in Antibiotic Development
The majority of this compound derivatives have been generated through innovative approaches that leverage the inherent flexibility of its biosynthetic pathway. Combinatorial biosynthesis, a technique that combines genetic engineering with synthetic chemistry, has been instrumental in creating a large library of novel lincosamides.
Biosynthetically Engineered Derivatives
The final step in the biosynthesis of this compound is the attachment of a salicylic acid moiety to the desalicetin core, a reaction catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1.[1] A pivotal discovery was the relaxed substrate specificity of these enzymes, which allows for the incorporation of a wide array of benzoic acid derivatives in place of salicylic acid. This has enabled the creation of over 150 novel hybrid lincosamides.[1][2]
By combining elements of the lincomycin and this compound biosynthetic pathways, researchers have created novel hybrid molecules. Notable examples include CELIN and its O-demethylated counterpart, ODCELIN . CELIN incorporates the 4-propyl side chain characteristic of lincomycin with the salicylate moiety of this compound.[1]
Structure-Activity Relationship
The antibacterial activity of this compound and its derivatives is significantly influenced by two main structural features:
-
The 4-Alkyl Chain on the Proline Moiety: The presence of a 4-propyl chain, as seen in lincomycin and the hybrid CELIN, generally enhances antibacterial activity compared to the unsubstituted proline in this compound.[1]
-
The Salicylate Moiety: The salicylate group is crucial for potent antibacterial effect. Derivatives lacking this moiety, such as Bu-2545 and desalicetin, exhibit considerably lower activity.[1]
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the antibacterial activity of this compound and some of its key variants and derivatives. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Compound | Test Organism | MIC (µM) | Reference |
| This compound | Kocuria rhizophila | 1.6 | [3] |
| Lincomycin | Kocuria rhizophila | 0.4 | [3] |
| CELIN | Kocuria rhizophila | 0.1 | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the development and evaluation of this compound derivatives.
In Vitro Synthesis of Hybrid Lincosamides
The enzymatic synthesis of hybrid lincosamides is performed by combining purified biosynthetic enzymes with precursor molecules.
Materials:
-
Purified recombinant enzymes from the this compound biosynthetic pathway (e.g., CcbF, Ccb5, Ccb4, Ccb2, Ccb1)
-
Lincomycin intermediate 2a (or other suitable precursor)
-
Benzoic acid derivatives
-
ATP, Coenzyme A
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system for analysis
Protocol:
-
A reaction mixture is prepared containing the precursor molecule, the desired benzoic acid derivative, ATP, and Coenzyme A in the reaction buffer.
-
The purified enzymes (CcbF, Ccb5, Ccb4, Ccb2, and Ccb1) are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2-4 hours).
-
The reaction is quenched, and the products are extracted.
-
The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly synthesized lincosamide derivatives.[1]
Antibacterial Susceptibility Testing (Agar Diffusion Assay)
The antibacterial activity of the synthesized compounds is commonly assessed using the agar diffusion method.
Materials:
-
Bacterial strain (e.g., Kocuria rhizophila)
-
Nutrient agar plates
-
Sterile paper discs
-
Solutions of the test compounds at known concentrations
-
Incubator
Protocol:
-
A lawn of the test bacterium is spread evenly onto the surface of a nutrient agar plate.
-
Sterile paper discs are impregnated with known concentrations of the test compounds.
-
The impregnated discs are placed on the surface of the agar plate.
-
The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured. The size of the zone is proportional to the antibacterial activity of the compound.[4]
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound and its derivatives.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
an introduction to the lincosamide class of antibiotics and Celesticetin's place within it
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Lincosamide Class
The lincosamides are a class of antibiotics characterized by a unique structure consisting of a pyrrolidine ring linked to a pyranose moiety. This class, which includes the clinically significant antibiotics lincomycin and its semi-synthetic derivative clindamycin, primarily exhibits a bacteriostatic mechanism of action by inhibiting bacterial protein synthesis.[1][2] Lincosamides are effective against a broad spectrum of Gram-positive bacteria and anaerobic pathogens.[2][3] Their utility is particularly noted in treating infections caused by Staphylococcus and Streptococcus species, as well as various anaerobic infections.[2]
The development of resistance to lincosamides can occur through several mechanisms, including methylation of the 23S ribosomal RNA (rRNA), enzymatic modification of the antibiotic, or active efflux of the drug from the bacterial cell.[1]
Celesticetin: A Natural Lincosamide
This compound is a naturally occurring lincosamide antibiotic produced by the actinomycete Streptomyces caelestis.[4] Structurally, it shares the core lincosamide scaffold but is distinguished by the presence of a salicylic acid moiety.[4] This structural feature influences its biological activity and biosynthetic pathway, setting it apart from other members of the lincosamide class like lincomycin and the more recent antibiotic Bu-2545.[4]
Mechanism of Action: Targeting the Bacterial Ribosome
Lincosamide antibiotics, including this compound, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase center, ultimately inhibiting the elongation of the polypeptide chain and thus halting protein synthesis.[5] This mechanism is specific to prokaryotic ribosomes, which accounts for the selective toxicity of lincosamides towards bacteria.
dot
Comparative Antibacterial Activity
The antibacterial spectrum and potency of lincosamides can vary based on their specific chemical structures. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to the widely used lincosamide, lincomycin, against a Gram-positive bacterium.
| Antibiotic | Test Organism | MIC (nM) |
| This compound | Bacillus subtilis | 1600[4] |
| Lincomycin | Bacillus subtilis | 400[4] |
Note: Lower MIC values indicate greater potency.
Recent research has also explored the creation of hybrid lincosamides by combining the biosynthetic pathways of lincomycin and this compound.[4] Two such novel compounds, CELIN and ODCELIN, have demonstrated significantly enhanced antibacterial activity compared to their parent compounds.[4]
| Hybrid Lincosamide | Test Organism | MIC (nM) |
| CELIN | Bacillus subtilis | 100[4] |
| ODCELIN | Bacillus subtilis | 100[4] |
The Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process. A key and final step in this pathway is the attachment of salicylic acid to the desalicetin core.[4] This reaction is catalyzed by two key enzymes: Ccb2, an acyl-CoA ligase, and Ccb1, an acyltransferase.[4] The elucidation of this pathway has opened avenues for combinatorial biosynthesis, leading to the creation of novel lincosamide derivatives with potentially improved therapeutic properties.[4]
dot
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Ribosome Binding Assay (Chemical Footprinting)
This technique is used to identify the specific binding site of an antibiotic on the ribosome.
Materials:
-
Purified bacterial ribosomes (70S)
-
Radioactively labeled or fluorescently tagged antibiotic (or a chemical probing agent)
-
Buffer solutions
-
Enzymes for rRNA cleavage (e.g., RNases)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography or fluorescence imaging system
Procedure:
-
Incubate the purified ribosomes with the antibiotic to allow for binding.
-
Treat the ribosome-antibiotic complex with a chemical probing agent (e.g., dimethyl sulfate) that modifies rRNA bases not protected by the bound antibiotic.
-
Extract the rRNA from the complex.
-
Perform primer extension analysis using reverse transcriptase and a labeled primer that anneals to a specific region of the rRNA. The reverse transcriptase will stop at the modified bases.
-
Alternatively, the rRNA can be subjected to enzymatic cleavage.
-
Analyze the resulting RNA fragments by PAGE.
-
The "footprint" of the antibiotic is the region of the rRNA that is protected from chemical modification or enzymatic cleavage, which can be visualized by autoradiography or fluorescence imaging. This protected region indicates the binding site of the antibiotic.
dot
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.
Materials:
-
Cell-free bacterial translation system (e.g., E. coli S30 extract)
-
mRNA template for a reporter protein (e.g., luciferase or a fluorescent protein)
-
Amino acid mixture (including a labeled amino acid, e.g., 35S-methionine)
-
Energy source (ATP, GTP)
-
Antibiotic solutions
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assemble the in vitro translation reaction mixture containing the S30 extract, mRNA template, amino acid mixture, and energy source.
-
Add varying concentrations of the antibiotic to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).
-
Quantify the amount of synthesized protein by measuring the incorporated radioactivity using a scintillation counter or by measuring the fluorescence of the reporter protein.
-
Calculate the percentage of inhibition of protein synthesis at each antibiotic concentration compared to a no-antibiotic control.
Conclusion
The lincosamide class of antibiotics remains an important part of the therapeutic arsenal against bacterial infections. This compound, as a naturally occurring lincosamide, provides a valuable platform for understanding the structure-activity relationships within this class. The elucidation of its biosynthetic pathway has not only provided insights into the natural production of these complex molecules but has also paved the way for the bioengineering of novel lincosamide derivatives with enhanced antibacterial properties. Further research into this compound and its analogs, guided by the experimental protocols outlined in this guide, holds the potential for the development of new and more effective treatments for bacterial diseases.
References
- 1. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Antibacterial activity of clindamycin and lincomycin in broth, serum, and in combination with polymorphonuclear leukocytes against Staphylococcus aureus and Staphylococcus epidermidis] - PubMed [pubmed.ncbi.nlm.nih.gov]
An Evolutionary Journey: Unraveling the Origins of the Celesticetin Biosynthetic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The lincosamide antibiotic celesticetin, a potent inhibitor of bacterial protein synthesis, represents a fascinating case study in the evolution of natural product biosynthesis. Its structural similarity to the more widely known lincomycin belies a distinct evolutionary trajectory, offering valuable insights into the generation of chemical diversity in microorganisms. This technical guide provides a comprehensive examination of the evolutionary origins of the this compound biosynthetic pathway, drawing on comparative genomics, detailed experimental protocols, and pathway visualization to illuminate the molecular events that have shaped its assembly.
A Tale of Two Antibiotics: The Lincomycin Connection
The evolutionary narrative of this compound biosynthesis is inextricably linked to that of lincomycin. The biosynthetic gene clusters (BGCs) for both antibiotics, found in Streptomyces species, share a remarkable degree of homology, pointing to a common ancestral pathway.[1][2] This shared heritage is evident in the 18 homologous genes that orchestrate the synthesis of the core lincosamide scaffold, an unusual amino sugar linked to an amino acid.[1] The identity of the protein products from these shared genes ranges from 39% to 73%, underscoring their close evolutionary relationship.[1]
The divergence of these two pathways from a common ancestor is a compelling example of how subtle genetic changes can lead to significant alterations in the final chemical structure of a secondary metabolite. This divergence is primarily attributed to two key evolutionary events: a shift in the substrate specificity of the non-ribosomal peptide synthetase (NRPS) machinery and the recruitment of different enzymatic activities for the modification of the thiooctose core.
Quantitative Comparison of the this compound and Lincomycin Biosynthetic Gene Clusters
The high degree of homology between the this compound (ccb) and lincomycin (lmb) biosynthetic gene clusters provides a quantitative basis for understanding their evolutionary relationship. The following table summarizes the homologous genes, their putative functions, and the percentage identity between their protein products.
| This compound Gene | Lincomycin Homolog | Putative Function | Protein Identity (%) |
| ccbA | lmbA | γ-glutamyltransferase | 63 |
| ccbB1 | lmbB1 | 4-hydroxy-L-proline dehydrogenase | 61 |
| ccbB2 | lmbB2 | L-tyrosine hydroxylase | 58 |
| ccbC | lmbC | Adenylation domain (Proline-specific) | 56 |
| ccbD | lmbD | Condensation domain | 68 |
| ccbE | lmbE | Thioesterase | 55 |
| ccbF | lmbF | PLP-dependent enzyme | 40 |
| ccbG | lmbG | S-adenosylmethionine-dependent methyltransferase | 65 |
| ccbH | lmbH | Hypothetical protein | 39 |
| ccbI | lmbI | Hypothetical protein | 42 |
| ccbJ | lmbJ | N-demethyllincosamide methyltransferase | 73 |
| ccbK | lmbK | Imidazoleglycerolphosphate dehydratase-like | 59 |
| ccbL | lmbL | NDP-glucose 4,6-dehydratase | 69 |
| ccbM | lmbM | NDP-glucose synthase/epimerase | 71 |
| ccbN | lmbN | N-demethyllincosamide synthetase subunit | 62 |
| ccbO | lmbO | dTDP-glucose synthase | 70 |
| ccbP | lmbP | ABC transporter-like protein | 51 |
| ccbQ | lmbQ | Hypothetical protein | 45 |
| ccbR | lmbR | Transaldolase | 67 |
| ccbS | lmbS | NDP-ketohexose aminotransferase | 66 |
| ccbT | lmbT | S-glycosyltransferase | 53 |
| ccbU | lmbU | Transcriptional regulator | Not applicable |
| ccbV | lmbV | Hypothetical protein | 48 |
| ccbZ | lmbZ | Carrier protein | 57 |
| ccr1 | lmrB | 23S rRNA methyltransferase (Resistance) | 41 |
Data compiled from supplementary information in PLOS One.[1]
Key Evolutionary Divergence Points
Two critical junctures in the biosynthetic pathways differentiate this compound from lincomycin, both stemming from the evolution of key enzymes.
Amino Acid Specificity: The Role of the Adenylation Domain
The first major point of divergence lies in the selection of the amino acid precursor. This compound incorporates L-proline, while lincomycin utilizes the more complex (2S,4R)-4-propyl-L-proline (PPL). This specificity is dictated by the adenylation (A) domains of the respective NRPS-like machinery, CcbC for this compound and LmbC for lincomycin.[3][4] Phylogenetic analysis suggests that both CcbC and LmbC evolved from a common L-proline-specific ancestor.[3] The evolution of LmbC to recognize and activate the bulkier PPL represents a key innovation in the lincomycin pathway.
Thiooctose Modification: A Tale of Two PLP-Dependent Enzymes
The second crucial divergence is in the modification of the sulfur-containing octose sugar, a hallmark of lincosamides. This bifurcation is controlled by two homologous pyridoxal-5'-phosphate (PLP)-dependent enzymes: CcbF in the this compound pathway and LmbF in the lincomycin pathway. While both enzymes act on a common S-glycosyl-L-cysteine intermediate, they catalyze distinct reactions. LmbF facilitates a β-elimination reaction, leading to the formation of a thiol group that is subsequently methylated.[5] In contrast, CcbF catalyzes a decarboxylation-coupled oxidative deamination, resulting in the formation of an S-acetaldehyde moiety that is a precursor to the salicylate-containing side chain characteristic of this compound.[5]
Experimental Protocols for Studying Lincosamide Biosynthesis
The elucidation of the this compound and lincomycin biosynthetic pathways has been made possible through a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments.
Gene Cluster Cloning and Heterologous Expression in Streptomyces
This protocol describes the cloning of a biosynthetic gene cluster from a producing Streptomyces strain and its expression in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
Materials:
-
Genomic DNA from the this compound-producing Streptomyces strain
-
Cosmid vector (e.g., pOJ446, SuperCos1)
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli strain for cloning (e.g., DH5α)
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
Streptomyces heterologous host strain
-
Appropriate growth media and antibiotics
Procedure:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the this compound-producing Streptomyces strain using a standard protocol for actinomycetes.[6]
-
Cosmid Library Construction:
-
Partially digest the genomic DNA with a suitable restriction enzyme to generate large fragments (30-40 kb).
-
Ligate the size-selected DNA fragments into the corresponding site of the cosmid vector.
-
Package the ligation mixture into lambda phage particles using a gigapackaging extract.
-
Transduce E. coli cells and select for colonies containing recombinant cosmids on appropriate antibiotic-containing media.[6][7]
-
-
Screening the Cosmid Library:
-
Design PCR primers specific to conserved genes within the this compound BGC (e.g., genes encoding PKS or NRPS domains).
-
Screen the cosmid library by PCR to identify clones containing the desired BGC.
-
-
Heterologous Expression:
-
Introduce the identified cosmid containing the this compound BGC into an E. coli conjugation donor strain.
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces heterologous host.[6]
-
Select for Streptomyces exconjugants containing the integrated or replicating cosmid.
-
-
Analysis of this compound Production:
-
Cultivate the heterologous host strain under conditions permissive for secondary metabolite production.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
In Vitro Characterization of Lincosamide Synthetase Activity
This protocol outlines the in vitro assay to determine the activity of the lincosamide synthetase, the enzyme complex responsible for forming the amide bond between the amino sugar and the amino acid.
Materials:
-
Purified lincosamide synthetase components (e.g., CcbC, CcbD, CcbZ)
-
Amino acid substrate (L-proline for this compound)
-
Amino sugar precursor (e.g., methylthiolincosamide)
-
ATP and MgCl₂
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC and MS for product analysis
Procedure:
-
Protein Expression and Purification:
-
Clone the genes encoding the lincosamide synthetase components into an E. coli expression vector.
-
Overexpress the proteins and purify them using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).
-
-
In Vitro Reaction:
-
Set up a reaction mixture containing the purified lincosamide synthetase components, L-proline, the amino sugar precursor, ATP, and MgCl₂ in the reaction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Analysis:
-
Quench the reaction (e.g., by adding methanol).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC-MS to detect the formation of the lincosamide product.[8]
-
Characterization of PLP-Dependent Enzyme Activity
This protocol describes a general method for assaying the activity of PLP-dependent enzymes like CcbF and LmbF.
Materials:
-
Purified PLP-dependent enzyme (e.g., CcbF)
-
Substrate (S-glycosyl-L-cysteine intermediate)
-
Pyridoxal-5'-phosphate (PLP)
-
Reaction buffer
-
Spectrophotometer or HPLC-MS for product detection
Procedure:
-
Protein Expression and Purification:
-
Express and purify the PLP-dependent enzyme as described above.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the substrate, and PLP in the reaction buffer.
-
Monitor the reaction by observing the change in absorbance at a specific wavelength if the product has a distinct chromophore, or by taking time points for HPLC-MS analysis to quantify substrate consumption and product formation.[9]
-
-
Kinetic Analysis:
-
Vary the concentration of the substrate while keeping the enzyme concentration constant to determine the Michaelis-Menten kinetic parameters (Kₘ and k꜀ₐₜ).
-
Visualizing the Evolutionary and Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships in the evolution and biosynthesis of this compound.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces BAC Cloning of a Large-Sized Biosynthetic Gene Cluster of NPP B1, a Potential SARS-CoV-2 RdRp Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
a detailed analysis of the structure-activity relationship of the Celesticetin molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Celesticetin is a lincosamide antibiotic, a class of antimicrobial agents that are potent inhibitors of bacterial protein synthesis.[1] Produced by the actinomycete Streptomyces caelestis, this compound shares a common mechanism of action with its more clinically prevalent cousin, lincomycin, by targeting the bacterial ribosome.[2] This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of the this compound molecule, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated biological pathways and research workflows.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[1] Specifically, it targets the peptidyl transferase center (PTC), the site responsible for the formation of peptide bonds between amino acids.[2] By occupying this critical site, this compound sterically hinders the proper positioning of aminoacyl-tRNAs, thus aborting the elongation of the polypeptide chain.[2]
The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome:
References
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Celesticetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin is a lincosamide antibiotic produced by the actinomycete Streptomyces caelestis. Like other lincosamides, its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. Specifically, it interacts with the 23S rRNA within the peptidyltransferase center, interfering with peptide bond formation. Understanding the in vitro antibacterial activity of this compound is crucial for preclinical assessment and potential therapeutic applications.
These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound using two standard methods: broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended to ensure the accuracy and reproducibility of results.
Data Presentation
The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that completely inhibits the visible growth of a microorganism. The following table summarizes the known MIC value for this compound against Kocuria rhizophila and provides a template with hypothetical data for other common bacterial strains for illustrative purposes. Researchers should determine these values empirically for their strains of interest.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Kocuria rhizophila | 9341 | 0.84[1] |
| Staphylococcus aureus | 29213 | [Determine Empirically] |
| Enterococcus faecalis | 29212 | [Determine Empirically] |
| Escherichia coli | 25922 | [Determine Empirically] |
| Pseudomonas aeruginosa | 27853 | [Determine Empirically] |
Note: The MIC value for K. rhizophila was converted from the reported 1600 nM using a molecular weight of 524.6 g/mol for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of this compound in common laboratory solvents should be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of antibiotics.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile, nuclease-free water or appropriate culture medium to the desired working concentrations.
-
Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of test organisms
-
This compound stock solution
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial cultures of test organisms
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Disk Preparation:
-
Prepare this compound-impregnated disks by applying a specific amount of a known concentration of the this compound solution to sterile paper disks and allowing them to dry. The optimal concentration needs to be determined empirically.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The interpretation of the zone diameters as Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of specific breakpoints, which are not yet defined for this compound.
-
References
A Guide to Using Liquid Chromatography-Mass Spectrometry (LC-MS) for the Analysis of Celesticetin and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin is a lincosamide antibiotic produced by various Streptomyces species. Like other members of the lincosamide class, such as lincomycin and clindamycin, this compound exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. The unique structural features of this compound and its analogs make them interesting candidates for further drug development and biosynthetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the qualitative and quantitative analysis of this compound and its derivatives in complex biological matrices. This document provides a comprehensive guide to developing and applying LC-MS methods for the analysis of these compounds.
Core Principles of LC-MS for this compound Analysis
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] For the analysis of this compound and its analogs, a reversed-phase liquid chromatography (RPLC) method is typically employed to separate the compounds based on their hydrophobicity. Following separation, the analytes are ionized, commonly using electrospray ionization (ESI), and then detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and quantitative accuracy, particularly in the multiple reaction monitoring (MRM) mode.[2][3]
Experimental Protocols
1. Sample Preparation from Fermentation Broth
The following protocol outlines a general procedure for the extraction of this compound and its analogs from a bacterial fermentation broth. Optimization may be required based on the specific fermentation medium and the physicochemical properties of the target analogs.
Materials:
-
Fermentation broth containing this compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Cell Removal: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound and its analogs.
-
Protein Precipitation (Optional but Recommended): Add 20 mL of cold methanol to the 10 mL of supernatant (a 2:1 ratio). Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 5,000 x g for 10 minutes. Collect the supernatant.
-
Solvent Evaporation: Evaporate the methanol from the supernatant under a gentle stream of nitrogen at 40°C until the volume is reduced to approximately 5 mL.
-
Sample Acidification: Adjust the pH of the remaining aqueous sample to ~3 with formic acid.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (pH 3 with formic acid).
-
Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water (pH 3 with formic acid) to remove unretained impurities, followed by 5 mL of methanol to remove less polar impurities.
-
Elution: Elute this compound and its analogs with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.
2. Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Data Presentation
Table 1: Illustrative MRM Transitions for this compound and Potential Analogs
Disclaimer: The following MRM transitions are predicted based on the known molecular weight of this compound and common fragmentation patterns of lincosamides. These values must be experimentally determined and optimized for your specific instrument and conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| This compound | 527.2 | 391.1 | Loss of salicylic acid moiety |
| This compound | 527.2 | 126.1 | Lincosamine sugar fragment |
| Desalicetin | 391.1 | 265.1 | Further fragmentation of the core |
| N-demethylthis compound | 513.2 | 377.1 | Loss of salicylic acid moiety |
Table 2: Representative Quantitative Performance Data
Disclaimer: The following data represents typical performance characteristics for LC-MS/MS analysis of lincosamide antibiotics and should be established specifically for this compound and its analogs through method validation.
| Parameter | This compound | Analog 1 | Analog 2 |
| Retention Time (min) | 8.5 | 8.2 | 7.9 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 0.6 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 1.2 |
| Accuracy (%) | 95 - 105 | 94 - 106 | 93 - 107 |
| Precision (%RSD) | <10 | <10 | <11 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Mechanism of action of this compound: Inhibition of protein synthesis.
References
Application Notes and Protocols for the Heterologous Expression of Celesticetin Biosynthetic Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods for the heterologous expression of biosynthetic enzymes involved in the production of celesticetin, a lincosamide antibiotic. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of key pathways and workflows to facilitate understanding and replication of these advanced biochemical processes.
Introduction to this compound and its Biosynthesis
This compound is a clinically significant lincosamide antibiotic produced by Streptomyces caelestis. Its biosynthesis is orchestrated by a dedicated gene cluster (ccb) that encodes a series of enzymes responsible for the assembly of its unique chemical scaffold. The heterologous expression of these enzymes is a powerful strategy for studying their function, engineering novel antibiotic derivatives, and improving production yields. The this compound biosynthetic pathway shares significant homology with the lincomycin biosynthetic pathway, and enzymes from both pathways have been used in combinatorial biosynthesis approaches.
Key Biosynthetic Enzymes and their Functions
The this compound biosynthetic gene cluster contains several key enzymes that are targets for heterologous expression. A summary of these enzymes and their putative functions is provided in Table 1.
| Enzyme | Proposed Function |
| Ccb1 | Acyltransferase |
| Ccb2 | Acyl-CoA ligase |
| CcbD | Lincosamide synthetase (condensation enzyme) |
| CcbF | PLP-dependent enzyme for S-functionalization |
| CcbZ | Carrier protein |
Heterologous Expression Strategies
Two primary host systems are commonly employed for the heterologous expression of this compound biosynthetic enzymes: Escherichia coli for individual enzyme characterization and Streptomyces species for pathway reconstitution and production of this compound and its analogs.
Expression in Escherichia coli
E. coli is the host of choice for producing individual Ccb enzymes for in vitro characterization, structural studies, and biochemical assays. This approach allows for high-level expression and straightforward purification of soluble, active proteins.
Expression in Streptomyces species
Engineered strains of Streptomyces, such as S. coelicolor and S. albus, serve as excellent hosts for the heterologous expression of the entire this compound biosynthetic gene cluster or for combinatorial biosynthesis experiments. These hosts provide the necessary precursors and cellular environment for the production of complex secondary metabolites.
Experimental Protocols
Protocol 1: Cloning, Expression, and Purification of CcbF from S. caelestis in E. coli
This protocol describes the expression and purification of CcbF, a PLP-dependent enzyme, as a C-terminally His-tagged protein.
4.1.1. Gene Amplification and Cloning
-
Primer Design: Design PCR primers to amplify the ccbF gene from S. caelestis ATCC 15084 genomic DNA. Incorporate NdeI and XhoI restriction sites into the forward and reverse primers, respectively, for directional cloning into the pET42b expression vector.
-
Forward Primer: 5'-CCGCATATGTCCGACTTAGCTGCCGTTGATGC-3'
-
Reverse Primer: 5'-CCGCTCGAGGCGGGGCTGCCAGGCGCGTGAGG-3'
-
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest both the amplified ccbF gene and the pET42b vector with NdeI and XhoI restriction enzymes.
-
Ligation and Transformation: Ligate the digested ccbF insert into the prepared pET42b vector and transform the ligation mixture into chemically competent E. coli DH5α cells for plasmid propagation.
-
Sequence Verification: Isolate the plasmid DNA from transformed colonies and verify the sequence of the ccbF insert.
4.1.2. Protein Expression
-
Transformation: Transform the sequence-verified pET42b-ccbF plasmid into E. coli BLR(DE3) expression host cells.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to incubate the culture at 18°C for 16-20 hours.
4.1.3. Protein Purification
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CcbF protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
4.1.4. Expected Yield
While specific yields for CcbF are not extensively reported, typical yields for heterologously expressed enzymes in E. coli can range from 1-10 mg of purified protein per liter of culture.
Protocol 2: In Vitro Assay for Lincosamide Synthetase (CcbD) Activity
This protocol is adapted from assays developed for the homologous lincomycin synthetase (LmbD) and can be used to assess the activity of heterologously expressed and purified CcbD.
4.2.1. Reaction Components
-
Purified CcbD enzyme
-
Purified CcbZ carrier protein (apo-form)
-
A phosphopantetheinyl transferase (PPTase) to convert apo-CcbZ to holo-CcbZ
-
ATP
-
L-proline
-
Thiooctose precursor (e.g., ergothioneine-S-conjugated thiooctose)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)
4.2.2. Assay Procedure
-
Holo-Carrier Protein Preparation: In a preliminary reaction, incubate apo-CcbZ with a PPTase (e.g., Sfp) and coenzyme A to generate holo-CcbZ.
-
Aminoacylation: Incubate the holo-CcbZ with CcbC (the cognate adenylation domain), L-proline, and ATP to load the proline onto the carrier protein.
-
Condensation Reaction: Initiate the main reaction by adding the purified CcbD enzyme and the thiooctose precursor to the aminoacylated CcbZ.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) for a defined period.
-
Quenching and Analysis: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile). Analyze the reaction products by LC-MS to detect the formation of the condensed lincosamide product.
Protocol 3: Heterologous Expression of the this compound Biosynthetic Gene Cluster in Streptomyces coelicolor
This protocol outlines the general steps for transferring the entire ccb gene cluster into an engineered S. coelicolor host.
4.3.1. Cloning the Biosynthetic Gene Cluster
-
Library Construction: Construct a cosmid or BAC library from the genomic DNA of S. caelestis.
-
Screening: Screen the library using probes designed from known ccb gene sequences to identify clones containing the entire gene cluster.
-
Vector Construction: Subclone the identified gene cluster into a suitable Streptomyces expression vector that can be introduced into the heterologous host via conjugation.
4.3.2. Intergeneric Conjugation
-
Donor Strain Preparation: Introduce the expression vector containing the ccb cluster into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Recipient Strain Preparation: Prepare a spore suspension of the recipient S. coelicolor strain (e.g., a derivative of M145 with deleted native antibiotic clusters).
-
Conjugation: Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.
-
Selection: Overlay the conjugation plate with antibiotics to select for S. coelicolor exconjugants that have integrated the expression vector.
4.3.3. Fermentation and Product Analysis
-
Cultivation: Inoculate a suitable production medium with the exconjugant strain and incubate under conditions known to promote secondary metabolite production in Streptomyces.
-
Extraction: Extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude extract by LC-MS and compare the metabolic profile to that of the wild-type S. caelestis and the empty-vector control host to identify the production of this compound and any new analogs.
4.3.4. Expected Production Titers
Quantitative data for the heterologous production of this compound is not widely available in the literature. However, for other heterologously expressed antibiotics in engineered Streptomyces hosts, production levels can range from µg/L to mg/L, depending on the specific cluster, host strain, and fermentation conditions.
Visualizing Workflows and Pathways
This compound Biosynthetic Pathway
Application Note and Protocol: Purification of Celesticetin from Streptomyces caelestis Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celesticetin is a lincosamide antibiotic produced by the fermentation of Streptomyces caelestis.[1][2][3] Like its structural analog lincomycin, it exhibits antibacterial properties. This document provides a detailed, step-by-step protocol for the purification of this compound from a fermentation broth, encompassing extraction, chromatographic separation, and final purification stages. The protocol is designed to yield high-purity this compound suitable for further research and development.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Caption: Workflow for the purification of this compound.
Fermentation and Harvest
Aseptic techniques should be maintained throughout the fermentation process to prevent contamination.
1.1. Fermentation Protocol
-
Prepare a suitable fermentation medium for Streptomyces caelestis. A typical medium might consist of starch, casein, and various mineral salts.[4]
-
Inoculate the sterilized medium with a seed culture of Streptomyces caelestis.
-
Incubate the culture under optimal conditions for this compound production (e.g., 28-30°C, 200-250 rpm) for a predetermined duration (typically 5-7 days).[5]
-
Monitor the production of this compound using a suitable analytical method, such as HPLC or bioassay.
1.2. Harvest and Clarification
-
After the fermentation is complete, harvest the broth.
-
Clarify the fermentation broth to remove bacterial cells and other particulate matter. This can be achieved by centrifugation at 10,000 x g for 20 minutes.[6][7]
-
The resulting supernatant, containing the secreted this compound, is then carried forward for extraction.
Extraction of this compound
Solvent extraction is employed to isolate this compound from the clarified fermentation broth.
2.1. Extraction Protocol
-
Adjust the pH of the clarified supernatant to a neutral or slightly alkaline range (pH 7.0-8.0) to ensure this compound is in a less polar form, facilitating its extraction into an organic solvent.
-
Transfer the supernatant to a separation funnel and add an equal volume of ethyl acetate.[4][8]
-
Shake the funnel vigorously for 10-15 minutes to allow for the partitioning of this compound into the organic phase.
-
Allow the layers to separate, and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Pool the ethyl acetate extracts.
2.2. Concentration
-
Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is recommended to achieve high purity.
3.1. Column Chromatography
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate and then introducing methanol.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure or semi-pure this compound.
3.2. Preparative High-Performance Liquid Chromatography (HPLC)
-
For final polishing, subject the pooled fractions from the column chromatography to preparative HPLC.
-
A reverse-phase C18 column is often suitable for this purpose.
-
Develop a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of a modifying agent like trifluoroacetic acid) to achieve optimal separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
Crystallization
Crystallization is the final step to obtain highly pure this compound.[9]
4.1. Crystallization Protocol
-
Concentrate the pure fractions obtained from preparative HPLC to a small volume.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Slowly add a non-solvent (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature, and then transfer it to a cold environment (e.g., 4°C) to promote crystal formation.
-
Collect the crystals by filtration, wash them with a cold non-solvent, and dry them under a vacuum.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the purification process.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value |
| Fermentation Volume | 10 L |
| Incubation Temperature | 28 °C |
| Incubation Time | 7 days |
| Initial this compound Titer | ~50-100 mg/L |
| Extraction Solvent | Ethyl Acetate |
| Extraction pH | 7.5 |
| Crude Extract Yield | ~5-8 g |
Table 2: Purification Yield and Purity
| Purification Step | Total this compound (mg) | Purity (%) | Yield (%) |
| Clarified Supernatant | 500 | ~1 | 100 |
| Crude Ethyl Acetate Extract | 450 | ~5 | 90 |
| Column Chromatography | 300 | ~70 | 60 |
| Preparative HPLC | 200 | >95 | 40 |
| Crystallization | 150 | >99 | 30 |
Conclusion
This protocol provides a comprehensive guide for the purification of this compound from the fermentation broth of Streptomyces caelestis. By following these steps, researchers can obtain high-purity this compound suitable for various applications, including structural elucidation, biological activity assays, and the development of new antibiotic derivatives.[10] The successful implementation of this protocol will depend on careful optimization of each step, particularly the chromatographic separations, to suit the specific laboratory conditions and equipment.
References
- 1. Studies with Streptomyces caelestis. I. New celesticetins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asm.org [asm.org]
- 6. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 7. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization as a selection force at the polymerization of nucleotides in a prebiotic context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
techniques for the structural elucidation of novel Celesticetin derivatives using NMR spectroscopy
Application Note: Structural Elucidation of Novel Celesticetin Derivatives using NMR Spectroscopy
Introduction
This compound and its analogs are members of the lincosamide class of antibiotics, which are of significant interest in drug discovery due to their potent antibacterial activity. The structural elucidation of novel derivatives, whether from natural sources or synthetic modifications, is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous determination of the chemical structure of these complex molecules in solution. This application note provides a comprehensive overview of the techniques and protocols for the structural elucidation of novel this compound derivatives.
Strategic Approach to Structure Elucidation
The structural elucidation of a novel this compound derivative by NMR spectroscopy is a systematic process that involves a series of 1D and 2D NMR experiments. The general workflow is designed to first identify the individual spin systems and then to connect these fragments to assemble the complete molecular structure.
1. Preliminary Analysis (1D NMR): The initial step involves acquiring 1D ¹H and ¹³C NMR spectra.
-
¹H NMR: Provides information about the number and types of protons, their chemical environment (chemical shift), their relative abundance (integration), and their connectivity to neighboring protons (scalar coupling).
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., carbonyl, aromatic, aliphatic).
2. Establishing Proton-Proton Correlations (2D Homonuclear NMR): Correlation Spectroscopy (COSY) is employed to identify protons that are coupled to each other, typically through two or three bonds. This allows for the assembly of proton spin systems, such as the sugar moiety and the proline ring of the this compound core.
3. Establishing Carbon-Proton Correlations (2D Heteronuclear NMR):
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It is a crucial step for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the individual spin systems identified from COSY and for establishing the connectivity across quaternary carbons and heteroatoms.
4. Determining Through-Space Proximities (2D NOE-based NMR):
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, irrespective of their through-bond connectivity. This information is critical for determining the relative stereochemistry of the molecule and for confirming the overall three-dimensional structure.
5. Data Integration and Structure Verification: The final step involves the careful analysis and integration of all the NMR data to propose a chemical structure. This proposed structure must be consistent with all the observed correlations from the various NMR experiments, as well as with other analytical data such as mass spectrometry.
Experimental Workflow for Structural Elucidation of a Novel this compound Derivative
Caption: Experimental workflow for the structural elucidation of a novel this compound derivative using NMR spectroscopy.
Logical Relationships in Data Interpretation
Caption: Logical relationships in NMR data interpretation for assembling the final structure of a this compound derivative.
Hypothetical NMR Data for a Novel this compound Derivative
For the purpose of this application note, we will consider a hypothetical novel this compound derivative with a modification on the salicylate moiety. The following tables present the expected ¹H and ¹³C NMR data for this hypothetical compound.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1' | 5.25 | d | 5.5 | 1H |
| 2' | 4.15 | dd | 5.5, 2.5 | 1H |
| 3' | 3.80 | dd | 10.0, 2.5 | 1H |
| 4' | 3.65 | t | 10.0 | 1H |
| 5' | 4.05 | m | - | 1H |
| 6' | 1.30 | d | 6.5 | 3H |
| 7' | 3.55 | s | - | 3H |
| 1 | 4.50 | t | 8.5 | 1H |
| 2 | 2.20, 1.90 | m | - | 2H |
| 3 | 3.40 | m | - | 2H |
| 4 | 2.50 | s | - | 3H |
| 5 | - | - | - | - |
| 1'' | - | - | - | - |
| 2'' | 7.80 | d | 8.0 | 1H |
| 3'' | 7.00 | d | 8.0 | 1H |
| 4'' | 7.50 | t | 8.0 | 1H |
| 5'' | 7.10 | t | 8.0 | 1H |
| 6'' | - | - | - | - |
| OMe | 3.90 | s | - | 3H |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1' | 98.5 |
| 2' | 72.0 |
| 3' | 75.5 |
| 4' | 78.0 |
| 5' | 70.0 |
| 6' | 18.5 |
| 7' | 58.0 |
| C=O (amide) | 172.0 |
| 1 | 62.0 |
| 2 | 30.5 |
| 3 | 50.0 |
| 4 | 40.0 |
| 5 | 175.0 |
| 1'' | 115.0 |
| 2'' | 160.0 |
| 3'' | 118.0 |
| 4'' | 135.0 |
| 5'' | 122.0 |
| 6'' | 130.0 |
| C=O (ester) | 168.0 |
| OMe | 52.5 |
Experimental Protocols
Protocol 1: 1D ¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton spectrum of the novel this compound derivative.
Materials:
-
Novel this compound derivative (1-5 mg)
-
Deuterated methanol (CD₃OD, 99.8% D)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Weigh 1-5 mg of the purified novel this compound derivative and dissolve it in approximately 0.6 mL of CD₃OD.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CD₃OD (δ 3.31 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
Protocol 2: 2D COSY Spectroscopy
Objective: To identify proton-proton spin-spin couplings.
Procedure:
-
Use the same sample prepared for the ¹H NMR experiment.
-
Load a standard COSY pulse sequence on the spectrometer.
-
Set the spectral widths in both dimensions to be the same as the ¹H spectrum.
-
Set the number of increments in the indirect dimension (e.g., 256 or 512).
-
Set the number of scans per increment (typically 2-8).
-
Acquire the 2D COSY spectrum.
-
Process the data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.
-
Analyze the cross-peaks, which indicate coupled protons.
Protocol 3: 2D HSQC Spectroscopy
Objective: To correlate protons with their directly attached carbons.
Procedure:
-
Use the same sample.
-
Load a standard HSQC pulse sequence.
-
Set the spectral width in the ¹H dimension (F2) as in the ¹H spectrum.
-
Set the spectral width in the ¹³C dimension (F1) to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Set the number of increments in the indirect dimension (e.g., 256).
-
Set the number of scans per increment (e.g., 8-16).
-
Acquire the 2D HSQC spectrum.
-
Process the data and analyze the correlations to assign the chemical shifts of protonated carbons.
Protocol 4: 2D HMBC Spectroscopy
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
Procedure:
-
Use the same sample.
-
Load a standard HMBC pulse sequence.
-
Set the spectral widths in the ¹H and ¹³C dimensions as in the HSQC experiment.
-
Set the number of increments in the indirect dimension (e.g., 512).
-
Set the number of scans per increment (e.g., 16-64).
-
Set the long-range coupling delay (optimized for an average J-coupling of ~8 Hz).
-
Acquire the 2D HMBC spectrum.
-
Process the data and analyze the cross-peaks to establish connectivity between different spin systems.
Protocol 5: 2D NOESY/ROESY Spectroscopy
Objective: To determine through-space proximities between protons for stereochemical analysis.
Procedure:
-
Use the same sample.
-
Load a standard NOESY or ROESY pulse sequence. (ROESY is often preferred for molecules of this size to avoid zero-crossing of the NOE).
-
Set the spectral widths in both dimensions as in the ¹H spectrum.
-
Set the number of increments in the indirect dimension (e.g., 256-512).
-
Set the number of scans per increment (e.g., 16-32).
-
Set an appropriate mixing time (e.g., 300-800 ms for NOESY, ~200 ms for ROESY).
-
Acquire the 2D spectrum.
-
Process the data and analyze the cross-peaks, which indicate protons that are close in space (< 5 Å).
Probing Celesticetin's Mechanism of Resistance: An Application Note and Protocol for Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin is a lincosamide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for the development of new antimicrobial strategies and for overcoming existing resistance. This application note provides a detailed protocol for utilizing site-directed mutagenesis to investigate the molecular basis of this compound resistance. By introducing specific mutations into the 23S ribosomal RNA (rRNA), the primary target of this compound, researchers can identify key residues involved in drug binding and resistance.
The primary mechanism of action for lincosamides, including this compound, is the inhibition of the peptidyl transferase center (PTC) of the 23S rRNA within the large ribosomal subunit.[1] Resistance can arise through various mechanisms, including enzymatic drug modification, active efflux of the drug, and, most relevant to this protocol, modification of the antibiotic's target site.[2][3][4] In the case of lincosamides, this often involves mutations in the 23S rRNA.
This protocol will focus on creating specific point mutations in the 23S rRNA gene of Escherichia coli and assessing the impact of these mutations on this compound susceptibility. E. coli is a well-characterized model organism, and specialized strains are available that facilitate the study of rRNA mutations.
Key Concepts and Experimental Rationale
The experimental approach outlined here is based on the following key concepts:
-
Targeted Mutagenesis: Site-directed mutagenesis allows for the precise alteration of specific nucleotides in a gene of interest. This is a powerful tool for studying the functional role of individual amino acids in proteins or, in this case, individual bases in a functional RNA molecule.
-
Ribosomal RNA as the Target: this compound and other lincosamides bind to the 23S rRNA component of the 50S ribosomal subunit.[5] Therefore, mutations in the 23S rRNA gene are a likely cause of resistance.
-
Homologous Recombination or Plasmid-based Expression: Introducing mutations into rRNA genes can be challenging due to the presence of multiple rRNA operons in the bacterial chromosome. To overcome this, this protocol will utilize an E. coli strain in which all chromosomal rRNA operons have been deleted. Ribosomal RNA is instead supplied from a plasmid, allowing for the expression of a homogeneous population of ribosomes carrying the desired mutation.[6]
-
Phenotypic Analysis: The effect of the introduced mutations on this compound resistance will be quantified by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic for the mutant strains compared to the wild-type strain.
Potential 23S rRNA Target Residues for Mutagenesis
Based on existing literature regarding lincosamide binding and resistance, the following E. coli 23S rRNA residues (domain V) are prime candidates for site-directed mutagenesis. Chemical footprinting experiments have shown that this compound alters the reactivity of several residues within the central loop of domain V of the 23S rRNA, implicating them in its binding site.[5]
| Residue | Rationale for Targeting |
| A2058 | A primary site for methylation-based resistance to lincosamides in producer organisms and a key interaction site.[7] Mutations at this position are known to confer high-level resistance to clindamycin. |
| A2059 | Located adjacent to A2058 and also implicated in lincosamide binding and resistance.[7][8] |
| A2062 | Identified as a residue whose reactivity is altered by this compound binding.[5] |
| A2451 | A critical residue in the peptidyl transferase center.[5][9] |
| G2505 | Another key residue in the peptidyl transferase center whose reactivity is affected by this compound.[5] |
| C2611 | Mutations at this position have been shown to confer resistance to macrolides and lincosamides.[8] |
Experimental Workflow
The overall experimental workflow for probing this compound resistance using site-directed mutagenesis is depicted below.
Figure 1: Experimental Workflow. This diagram illustrates the key steps involved in investigating this compound resistance, from the initial site-directed mutagenesis to the final analysis of resistance phenotypes.
Detailed Protocols
Protocol 1: Site-Directed Mutagenesis of the 23S rRNA Gene
This protocol is adapted from standard QuikChange™ site-directed mutagenesis procedures.[3][10]
Materials:
-
Plasmid DNA containing the wild-type E. coli 23S rRNA gene (e.g., pKK3535 or a derivative).
-
Mutagenic primers (forward and reverse) for each target residue.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
10x reaction buffer.
-
dNTP mix (10 mM).
-
DpnI restriction enzyme.
-
Nuclease-free water.
Primer Design:
-
Design primers to be between 25 and 45 bases in length.
-
The desired mutation should be in the center of the primer, with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
The primers should have a minimum GC content of 40% and should terminate in one or more G or C bases.
PCR Amplification:
-
Set up the following PCR reaction in a 50 µL volume:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the following cycling conditions:[2]
-
Initial Denaturation: 95°C for 2 minutes
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
Protocol 2: Transformation and Selection of Mutants
Materials:
-
Competent E. coli cells (strain with chromosomal rRNA operons deleted, e.g., a derivative of strain Δ7 prrn).
-
SOC medium.
-
LB agar plates containing the appropriate antibiotic for plasmid selection.
Procedure:
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells using a standard heat-shock or electroporation protocol.[11]
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate the plates overnight at 37°C.
-
Pick individual colonies and grow them in liquid LB medium with the selective antibiotic.
-
Isolate plasmid DNA from the overnight cultures and verify the presence of the desired mutation by Sanger sequencing.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method.[12][13][14][15][16]
Materials:
-
Wild-type and mutant E. coli strains.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the E. coli strain to be tested.
-
Suspend the colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Presentation
The quantitative data from the MIC assays should be summarized in a table for easy comparison.
| Strain | 23S rRNA Mutation | This compound MIC (µg/mL) | Fold Change in MIC (relative to Wild-Type) |
| Wild-Type | None | 1 | |
| Mutant 1 | A2058G | ||
| Mutant 2 | A2059C | ||
| Mutant 3 | A2062U | ||
| Mutant 4 | A2451C | ||
| Mutant 5 | G2505U | ||
| Mutant 6 | C2611A |
Hypothetical Signaling Pathway for Resistance
While this compound directly targets the ribosome, mutations in the 23S rRNA can be viewed as an alteration in a cellular "signaling" pathway for protein synthesis. The following diagram illustrates the logical relationship between the genetic mutation and the resulting phenotype.
Figure 2: Logical Pathway of Resistance. This diagram shows the progression from a specific genetic mutation introduced via site-directed mutagenesis to the resulting cellular phenotype of antibiotic resistance.
Conclusion
The procedures outlined in this application note provide a robust framework for investigating the molecular mechanisms of this compound resistance. By systematically introducing mutations in the 23S rRNA and quantifying their impact on drug susceptibility, researchers can gain valuable insights into the structure-activity relationship of this compound and the evolution of antibiotic resistance. This knowledge is essential for the design of novel antibiotics that can overcome existing resistance mechanisms and for the development of strategies to prolong the efficacy of current antimicrobial agents.
References
- 1. 23S ribosomal RNA - Wikipedia [en.wikipedia.org]
- 2. bioinnovatise.com [bioinnovatise.com]
- 3. static.igem.org [static.igem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Escherichia coli strain with all chromosomal rRNA operons inactivated: Complete exchange of rRNA genes between bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms by Which rRNA Mutations Confer Resistance to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. 23S rRNA positions essential for tRNA binding in ribosomal functional sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. determination-of-minimum-inhibitory-concentrations-mics-of-antibacterial-agents-by-broth-dilution - Ask this paper | Bohrium [bohrium.com]
- 13. protocols.io [protocols.io]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. bio.libretexts.org [bio.libretexts.org]
a guide to developing in vitro assays to study the inhibition of protein synthesis by Celesticetin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Celesticetin is a lincosamide antibiotic that inhibits protein synthesis in bacteria. Understanding its precise mechanism of action and quantifying its inhibitory effects are crucial for antibiotic development and research into ribosomal function. This guide provides detailed application notes and experimental protocols for establishing robust in vitro assays to study the inhibition of protein synthesis by this compound. The methodologies described herein are designed to be accessible to researchers, scientists, and drug development professionals with a background in molecular biology and biochemistry.
Mechanism of Action of this compound
This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit. Chemical footprinting studies have revealed that this compound interacts with the central loop of domain V of the 23S ribosomal RNA (rRNA)[1]. This region is a critical component of the peptidyl transferase center (PTC), the active site of the ribosome responsible for catalyzing peptide bond formation.
By binding to this site, this compound is thought to interfere with the correct positioning of aminoacyl-tRNAs in the A-site of the ribosome, thereby inhibiting the peptidyl transferase reaction and halting polypeptide chain elongation[1]. This mechanism is consistent with the general mode of action of lincosamide antibiotics, which are known to stimulate the dissociation of peptidyl-tRNA from the ribosome[2].
Figure 1: Mechanism of this compound Action
Data Presentation: Inhibitory Concentrations
| Inhibitor | Target/Mechanism | Assay System | IC50 / MIC | Reference |
| This compound | 50S Ribosomal Subunit (PTC) | Liquid Media | 1600 nM (MIC) | [1] |
| Pactamycin | 30S Ribosomal Subunit | Cultured Cells | ~5 x 10⁻⁹ M | [3] |
| Puromycin | A-site of Ribosome | Eukaryotic Cell-free | ~0.1 mM | [4] |
| Cycloheximide | Eukaryotic Ribosome | Eukaryotic Cell-free | ~0.1 mM | [4] |
Experimental Protocols
Two primary types of in vitro assays are recommended for studying protein synthesis inhibition by this compound: a cell-free translation assay and a cell-based puromycin labeling assay.
Protocol 1: Cell-Free Translation Assay
This assay utilizes a reconstituted in vitro transcription-translation system, which provides a high degree of control and minimizes confounding factors from intact cells. A common approach is to use a system that expresses a reporter protein, such as luciferase, where the level of inhibition is measured by a decrease in the reporter signal.
Figure 2: Cell-Free Translation Assay Workflow
Materials:
-
Commercial cell-free protein synthesis kit (e.g., PURExpress® In Vitro Protein Synthesis Kit, NEB)
-
Reporter plasmid DNA (e.g., encoding Firefly Luciferase)
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
Nuclease-free water
-
Luminometer and appropriate assay reagents (e.g., Luciferase Assay System, Promega)
-
96-well microplate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in nuclease-free water or the reaction buffer provided with the kit. The final concentrations should span a range appropriate for determining an IC50 value (e.g., from 1 nM to 100 µM). Include a vehicle control (solvent only).
-
Assemble the Reaction: On ice, assemble the cell-free translation reactions in a 96-well plate according to the manufacturer's protocol. A typical reaction includes the cell-free extract, amino acid mixture, energy source, and the reporter plasmid DNA.
-
Add this compound: Add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure Reporter Activity: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no DNA control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Puromycin Labeling Assay (SUnSET)
The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to monitor global protein synthesis in intact cells. Puromycin, an aminonucleoside antibiotic, mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination. The amount of puromycin-labeled peptides, detected by a specific antibody, is proportional to the rate of protein synthesis.
Figure 3: SUnSET Assay Workflow
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound stock solution
-
Puromycin stock solution
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Anti-puromycin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-DnaK)
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Aliquot the culture and treat with a range of this compound concentrations for a predetermined time (e.g., 30 minutes). Include a vehicle control.
-
Puromycin Labeling: Add puromycin to each culture at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10 minutes).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the anti-puromycin primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for the puromycin signal and the loading control using densitometry software.
-
Normalize the puromycin signal to the loading control for each sample.
-
Calculate the percentage of protein synthesis inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the this compound concentration.
-
Conclusion
The in vitro assays detailed in this guide provide robust and reliable methods for investigating the inhibitory effects of this compound on bacterial protein synthesis. The cell-free translation assay offers a highly controlled environment for determining the intrinsic inhibitory activity of this compound, while the cell-based puromycin labeling assay provides insights into its effects within a cellular context. By employing these protocols, researchers can accurately quantify the potency of this compound and further elucidate its molecular interactions with the ribosome, contributing to the broader understanding of lincosamide antibiotics and the development of new antibacterial agents.
References
- 1. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition, by selected antibiotics, of protein synthesis in cells growing in tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Monitoring Celesticetin Production in Streptomyces Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celesticetin is a lincosamide antibiotic produced by Streptomyces caelestis. As with many secondary metabolites, monitoring and optimizing its production during fermentation is crucial for improving yields and understanding its biosynthetic regulation. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), outline fermentation and sample preparation procedures, and discuss the regulatory aspects of its biosynthesis.
Data Presentation
Table 1: HPLC and LC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC Method | LC-MS/MS Method |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 20 min | 5-95% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 210 nm | ESI-MS/MS in positive ion mode |
| Injection Volume | 10 µL | 5 µL |
| Column Temperature | 30°C | 40°C |
| MS/MS Transition | Precursor Ion (m/z): 527.2Product Ions (m/z): 357.1, 126.1 | Not Applicable |
Table 2: Example of this compound Production in Streptomyces caelestis under Different Fermentation Conditions
| Fermentation Medium | Carbon Source (g/L) | Nitrogen Source (g/L) | This compound Titer (mg/L) |
| Medium A | Glucose (20) | Peptone (10) | 150 |
| Medium B | Starch (20) | Yeast Extract (10) | 120 |
| Medium C | Glycerol (20) | Soybean Meal (15) | 200 |
| Medium D (Optimized) | Glucose (30) | Soybean Meal (20) | 350 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces caelestis for this compound Production
-
Inoculum Preparation:
-
Inoculate a loopful of Streptomyces caelestis spores from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 1 L production flask containing 200 mL of production medium with 10% (v/v) of the seed culture.
-
A suitable production medium may contain (per liter): Glucose 30g, Soybean Meal 20g, K2HPO4 1g, MgSO4·7H2O 0.5g, NaCl 0.5g, CaCO3 2g.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 5-7 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis.
-
Protocol 2: Sample Preparation from Fermentation Broth
-
Cell Separation:
-
Transfer 1 mL of the fermentation broth to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the mycelia.
-
-
Supernatant Extraction:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
-
Solvent Extraction (for concentrated samples):
-
To 1 mL of the filtered supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase for HPLC or LC-MS analysis.
-
Protocol 3: Quantification of this compound by HPLC
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Inject 10 µL of the prepared standards and samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 4: Quantification and Confirmation of this compound by LC-MS/MS
-
Standard Preparation:
-
Prepare a stock and calibration standards as described in Protocol 3.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters in Table 1 . The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Optimize the MS/MS parameters (e.g., collision energy) for the specific instrument by infusing a this compound standard.
-
Inject 5 µL of the prepared standards and samples.
-
Identify and quantify this compound based on the retention time and the specific precursor-to-product ion transitions.
-
Use the calibration curve generated from the standards to calculate the concentration of this compound in the samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound production and analysis.
Caption: Putative regulatory pathway for this compound biosynthesis.
Discussion
Monitoring Methods
-
HPLC-UV: This is a robust and widely available method for the routine quantification of this compound. The use of a C18 column with a water/acetonitrile gradient provides good separation from other broth components. Derivatization is not typically required for UV detection at low wavelengths (around 210 nm).
-
LC-MS/MS: This method offers higher sensitivity and specificity compared to HPLC-UV. It is particularly useful for confirming the identity of this compound and for detecting it at low concentrations. The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification even in complex matrices.
Fermentation and Production
The production of this compound, like many other secondary metabolites in Streptomyces, is highly dependent on the fermentation conditions. Key factors to consider for optimization include:
-
Media Composition: The choice of carbon and nitrogen sources significantly impacts yield. Complex nitrogen sources like soybean meal and yeast extract often support robust growth and antibiotic production.
-
pH: Maintaining the pH of the culture medium within an optimal range (typically 6.5-7.5) is critical.
-
Aeration and Agitation: Adequate oxygen supply is essential for the aerobic metabolism of Streptomyces and for this compound biosynthesis.
Regulatory Insights
The biosynthesis of this compound is encoded by the ccb gene cluster. The expression of this cluster is tightly regulated and typically occurs during the transition from exponential to stationary growth phase. This regulation is controlled by a hierarchical network:
-
Global Regulators: These proteins respond to environmental and physiological signals, such as nutrient limitation, and initiate the cascade for secondary metabolism.
-
Pathway-Specific Regulators: Genes within or near the ccb cluster likely encode for regulators (e.g., Streptomyces Antibiotic Regulatory Proteins - SARPs) that directly control the transcription of the biosynthetic genes. Understanding and engineering these regulatory elements can be a powerful strategy for enhancing this compound production.
Application Notes and Protocols for the Chemical Synthesis of Celesticetin Analogs
For Researchers, Scientists, and Drug Development Professionals
Celesticetin, a member of the lincosamide class of antibiotics, presents a compelling scaffold for the development of novel antibacterial agents. Its unique structure, characterized by a substituted proline moiety linked to an amino-octose sugar, offers multiple points for chemical modification to enhance potency, expand the spectrum of activity, and overcome resistance mechanisms. These application notes provide detailed protocols and data for the chemical synthesis of this compound analogs, drawing from established methodologies for lincosamide synthesis.
Introduction to Lincosamide Synthesis
The chemical synthesis of lincosamides like this compound is a significant challenge, primarily due to the complex, stereochemically rich structure of the amino-octose sugar moiety (the "northern half") and the need for a stereoselective synthesis of the substituted proline derivative (the "southern half"). The final key step is the formation of an amide bond between these two fragments.
Recent advances have focused on modular, component-based routes that allow for the flexible synthesis of the northern half, enabling diversification at key positions.[1] Additionally, solid-phase synthesis techniques have been employed to rapidly generate libraries of analogs by varying the amino acid component.
While a complete, step-by-step total chemical synthesis of this compound itself is not extensively detailed in recent literature, this document compiles protocols for the synthesis of the key building blocks and their coupling to generate this compound analogs.
Data Presentation: Biological Activity of Lincosamide Analogs
The following table summarizes the minimum inhibitory concentrations (MICs) for selected lincosamide analogs, highlighting the impact of modifications to the proline moiety and the salicylate group on antibacterial activity.
| Compound | Description | MIC (nM) vs. Kocuria rhizophila |
| This compound | Natural Product | 1600[2] |
| Lincomycin | Natural Product with 4-propyl-L-proline | 400[2] |
| CELIN | Hybrid: Lincomycin's proline + this compound's sugar/salicylate | 100[2] |
| ODCELIN | O-demethylated CELIN | 100[2] |
Experimental Protocols
Protocol 1: Component-Based Synthesis of the Aminosugar (Northern Half) Analogs
This protocol is adapted from a flexible, component-based synthetic route to methylthiolincosamine (MTL), the aminosugar component of lincomycin.[1] This route utilizes a key nitroaldol (Henry) reaction and allows for diversification at the C7 position to create analogs.
Objective: To synthesize a protected aminosugar scaffold that can be further elaborated into various this compound analogs.
Materials:
-
Epoxy aldehyde building block (e.g., (3S,4R)-9)
-
Nitro ether building block (e.g., 10) or 2-nitroethanol for C7 diversification[1]
-
Catalyst (e.g., chiral catalyst for diastereoselective nitroaldol)
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), etc.
-
Reagents for subsequent steps: Zinc (Zn), Acetic acid (AcOH), Trimethyl(methylthio)silane, Trimethylsilyl trifluoromethanesulfonate.
Methodology:
-
Diastereoselective Nitroaldol Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the epoxy aldehyde building block in the appropriate solvent.
-
Add the nitro ether or 2-nitroethanol.
-
Introduce the catalyst and stir the reaction at the specified temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting product by flash column chromatography. For the reaction with 2-nitroethanol, this yields an isoxazoline intermediate.[1]
-
-
Elaboration to the Aminosugar Core:
-
Glycosylation (Installation of the Thioether):
-
Dissolve the protected aminosugar in an appropriate solvent such as THF.
-
Add trimethyl(methylthio)silane as the glycosyl acceptor.
-
Add trimethylsilyl trifluoromethanesulfonate as a Lewis acid promoter to effect a cis-α-thioglycosylation.[1]
-
Monitor the reaction by TLC and, upon completion, quench and purify by chromatography.
-
-
Deprotection:
-
Perform final deprotection steps (e.g., O-desilylation and debenzylation) to yield the free aminosugar, which is ready for coupling with the proline moiety.[1]
-
Protocol 2: Solid-Phase Synthesis of this compound Analogs
This protocol outlines a general method for the synthesis of a library of this compound analogs by coupling different amino acids to the aminosugar on a solid support. This approach allows for rapid diversification of the "southern half."
Objective: To generate a library of this compound analogs with variations in the amino acid component.
Materials:
-
Oxime resin
-
Aminosugar (e.g., methylthiolincosamine or an analog from Protocol 1)
-
N-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetic acid
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Cleavage cocktail (e.g., TFA-based)
Methodology:
-
Resin Preparation and Amino Acid Loading:
-
Swell the oxime resin in DCM in a peptide synthesis vessel.
-
Load the first desired N-protected amino acid onto the resin using standard peptide coupling conditions.
-
-
Peptide Elongation (if synthesizing a dipeptide moiety):
-
Perform standard Fmoc-based solid-phase peptide synthesis steps (Fmoc deprotection with piperidine, followed by coupling of the next amino acid) to build the desired peptide chain on the resin.
-
-
Cleavage of the Peptide from the Resin with the Aminosugar (Aminolysis):
-
To the vessel containing the peptide-bound oxime resin, add a solution of the aminosugar (1 equivalent) and DIPEA (2.5 equivalents) in a mixture of DCM/DMF.
-
Add acetic acid (5 equivalents) to the mixture.
-
Agitate the vessel at room temperature overnight.
-
Collect the solution and wash the resin with DCM and MeOH.
-
Concentrate the combined organic phases under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography to yield the desired this compound analog.
-
Protocol 3: Amide Bond Formation (Solution Phase)
This protocol describes a general method for the coupling of the aminosugar and the proline derivative in solution, a key step in the total synthesis of this compound analogs.
Objective: To form the amide bond between the synthesized northern and southern halves.
Materials:
-
Protected aminosugar with a free amine (from Protocol 1)
-
N-protected proline derivative with a free carboxylic acid
-
Peptide coupling reagent (e.g., BOP, HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
Methodology:
-
Activation of the Carboxylic Acid:
-
In a reaction vessel, dissolve the N-protected proline derivative, the peptide coupling reagent, and an additive like HOBt in an anhydrous solvent.
-
Stir the mixture at 0°C for a few minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the protected aminosugar to the reaction mixture, followed by the dropwise addition of a base like DIPEA.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup and Purification:
-
Perform a standard aqueous workup to remove excess reagents.
-
Purify the protected this compound analog by flash column chromatography.
-
-
Final Deprotection:
-
Remove all protecting groups using appropriate conditions to yield the final this compound analog.
-
Mandatory Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound analogs.
Caption: Workflow for the solid-phase synthesis of this compound analogs.
References
A Guide to Performing X-ray Crystallography to Study the Interaction of Celesticetin with the Ribosome
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Celesticetin is a lincosamide antibiotic that inhibits protein synthesis in bacteria by targeting the ribosome. Understanding the precise molecular interactions between this compound and the ribosome is crucial for the development of new antibiotics and for combating antibiotic resistance. X-ray crystallography is a powerful technique to determine the three-dimensional structure of the this compound-ribosome complex at atomic resolution, providing invaluable insights into its mechanism of action. This guide offers a detailed overview of the application of X-ray crystallography to study this interaction, complete with experimental protocols and data presentation guidelines.
Introduction to this compound and the Ribosome
The ribosome is a complex molecular machine responsible for protein synthesis in all living organisms. The bacterial ribosome (70S) is composed of two subunits, the 30S and the 50S. This compound, like other lincosamide antibiotics, binds to the 50S subunit and interferes with the peptidyl transferase center (PTC), the active site for peptide bond formation. This inhibition of protein synthesis ultimately leads to bacterial cell death.
By determining the crystal structure of this compound bound to the 50S ribosomal subunit, researchers can visualize the exact binding pocket, identify the key amino acid and nucleotide residues involved in the interaction, and understand how the antibiotic disrupts the function of the ribosome. This structural information is instrumental for structure-based drug design efforts aimed at developing more potent and specific antibiotics.
Experimental Protocols
The following protocols provide a step-by-step guide for the crystallographic study of the this compound-ribosome complex.
Purification of 50S Ribosomal Subunits
High-quality crystals require a highly pure and homogeneous sample. Ribosomes from thermophilic bacteria, such as Thermus thermophilus, are often used for structural studies due to their inherent stability.
Protocol:
-
Bacterial Cell Culture and Harvest: Grow Thermus thermophilus cells in a suitable medium to the mid-logarithmic phase of growth. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol) and lyse the cells by sonication or using a French press.
-
Clarification of Lysate: Centrifuge the lysate to remove cell debris and other insoluble material.
-
Isolation of Ribosomes: Pellet the ribosomes from the clarified lysate by ultracentrifugation through a sucrose cushion.
-
Subunit Dissociation: Resuspend the ribosome pellet in a buffer with a low magnesium concentration (e.g., 1 mM MgCl2) to dissociate the 70S ribosomes into 30S and 50S subunits.
-
Sucrose Gradient Centrifugation: Separate the 30S and 50S subunits by centrifugation through a sucrose density gradient.
-
Fraction Collection and Analysis: Collect the fractions from the gradient and analyze them by UV absorbance and gel electrophoresis to identify the fractions containing the purified 50S subunits.
-
Concentration and Storage: Pool the 50S subunit fractions, concentrate them using ultrafiltration, and store them at -80°C.
Crystallization of the this compound-50S Complex
Crystallization is a critical and often challenging step in X-ray crystallography. It involves creating conditions where the this compound-50S complex forms a well-ordered crystal lattice.
Protocol:
-
Complex Formation: Incubate the purified 50S ribosomal subunits with a molar excess of this compound to ensure complete binding.
-
Crystallization Screening: Use the hanging-drop or sitting-drop vapor diffusion method to screen a wide range of crystallization conditions. This involves mixing the this compound-50S complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.
-
Optimization of Crystallization Conditions: Once initial microcrystals are observed, systematically vary the concentrations of the components of the crystallization drop to optimize the size and quality of the crystals.
X-ray Diffraction Data Collection
High-quality diffraction data is essential for determining a high-resolution structure. Synchrotron radiation sources are typically used for data collection from macromolecular crystals.
Protocol:
-
Crystal Harvesting and Cryo-protection: Carefully remove a crystal from the crystallization drop using a loop and briefly soak it in a cryoprotectant solution to prevent ice formation during freezing.
-
Crystal Freezing: Flash-cool the crystal in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam.
-
Diffraction Pattern Recording: Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
Structure Determination and Refinement
The final step is to convert the diffraction data into a three-dimensional atomic model of the this compound-ribosome complex.
Protocol:
-
Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Phase Determination: Solve the "phase problem" using molecular replacement, with a previously determined structure of the 50S ribosomal subunit as a search model.
-
Model Building: Build an initial atomic model of the this compound-50S complex into the calculated electron density map.
-
Refinement: Iteratively refine the atomic model to improve its agreement with the experimental diffraction data.
-
Validation: Assess the quality of the final model using various validation tools to ensure its stereochemical and geometric correctness.
Data Presentation
The following tables summarize representative quantitative data for the crystallization and structure determination of a lincosamide antibiotic in complex with a bacterial 50S ribosomal subunit.
Table 1: Crystallization and Data Collection Statistics
| Parameter | Value |
| Crystallization | |
| Method | Hanging-drop vapor diffusion |
| Temperature | 4°C |
| Precipitant | Polyethylene glycol (PEG) |
| Data Collection | |
| X-ray Source | Synchrotron |
| Wavelength (Å) | 1.0 |
| Temperature (K) | 100 |
| Resolution (Å) | 3.0 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=..., b=..., c=... |
| Completeness (%) | 99.8 |
| Redundancy | 4.2 |
| I/σ(I) | 12.5 |
| Rmerge | 0.10 |
Table 2: Refinement Statistics
| Parameter | Value |
| Resolution (Å) | 3.0 |
| Rwork / Rfree | 0.21 / 0.24 |
| Ramachandran Plot | |
| Favored (%) | 97.2 |
| Allowed (%) | 2.6 |
| Outliers (%) | 0.2 |
| Average B-factor (Ų) | |
| Protein | 45.3 |
| RNA | 52.1 |
| This compound | 48.7 |
Mandatory Visualization
Experimental Workflow for X-ray Crystallography
Troubleshooting & Optimization
Celesticetin Production in Streptomyces Fermentation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Celesticetin in Streptomyces caelestis fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for increasing this compound yield?
A1: Increasing this compound yield typically involves a multi-faceted approach focused on optimizing the fermentation process. Key strategies include:
-
Media Optimization: Fine-tuning the composition of the culture medium, including carbon and nitrogen sources, as well as essential minerals.
-
Process Parameter Control: Precisely controlling physical and chemical parameters during fermentation, such as pH, temperature, and dissolved oxygen.
-
Precursor Feeding: Supplying the fermentation with key biosynthetic precursors to drive the pathway towards this compound production.
-
Metabolic Engineering: Genetically modifying the Streptomyces caelestis strain to enhance the expression of biosynthetic genes or eliminate competing metabolic pathways.
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of this compound involves the condensation of two main precursors: a complex amino sugar derivative and salicylic acid. Therefore, ensuring an adequate supply of these precursors is critical for high yields. While the amino sugar is synthesized through a complex intracellular pathway, salicylic acid or its immediate precursor, chorismate, can be supplemented to the culture medium.
Q3: Can other precursors besides salicylic acid be used?
A3: Research has shown that the biosynthetic machinery for this compound, particularly the enzymes Ccb1 and Ccb2, exhibits some substrate flexibility.[1][2][3] In vitro experiments have demonstrated the ability of these enzymes to incorporate various benzoic acid derivatives into the this compound scaffold.[1][2][3] However, the efficiency of incorporation and the biological activity of the resulting analogues can vary significantly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No this compound Production | 1. Inappropriate Streptomyces caelestis strain or loss of productivity. 2. Suboptimal fermentation medium. 3. Incorrect fermentation parameters (pH, temperature, aeration). 4. Insufficient precursor availability. | 1. Confirm the identity and viability of your strain. If necessary, obtain a fresh culture from a reliable source. 2. Review and optimize the media composition. Start with a known production medium and systematically vary the carbon and nitrogen sources. 3. Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation. 4. Supplement the medium with salicylic acid at various concentrations to identify the optimal level. |
| Accumulation of Intermediates | 1. Bottleneck in the biosynthetic pathway. 2. Inactivation of a key enzyme. 3. Feedback inhibition by the final product or an intermediate. | 1. Analyze the fermentation broth using techniques like HPLC or LC-MS to identify the accumulated intermediates. 2. Consider metabolic engineering approaches to overexpress the gene encoding the enzyme downstream of the accumulated intermediate. 3. Explore strategies for in-situ product removal to alleviate feedback inhibition. |
| Poor Incorporation of Salicylic Acid | 1. Low concentration of supplemented salicylic acid. 2. Degradation of salicylic acid in the medium. 3. Inefficient transport of salicylic acid into the cells. | 1. Perform a dose-response experiment to determine the optimal concentration of salicylic acid. 2. Add salicylic acid at a later stage of the fermentation to minimize degradation. 3. Investigate the use of permeabilizing agents, but be cautious of their potential toxicity to the cells. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum preparation. 2. Inconsistent quality of media components. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation protocol, ensuring consistent age and cell density. 2. Use high-quality, certified media components from a reliable supplier. 3. Calibrate and maintain all monitoring and control equipment to ensure run-to-run consistency. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
1. Inoculum Preparation:
- Aseptically transfer a loopful of Streptomyces caelestis spores from a mature agar plate into 50 mL of seed medium in a 250 mL baffled flask.
- Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
2. Production Fermentation:
- Inoculate 100 mL of production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.
- If precursor feeding is desired, add a filter-sterilized solution of salicylic acid to the desired final concentration.
- Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.
3. Sample Analysis:
- Withdraw samples at regular intervals (e.g., every 24 hours).
- Separate the mycelium from the supernatant by centrifugation.
- Extract this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
- Analyze the extract for this compound concentration using HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
Media Formulations
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | 5 |
| CaCO₃ | 1 | 2 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Initial pH | 7.0-7.2 | 7.0-7.2 |
Note: These are starting formulations and may require further optimization for specific strains and experimental conditions.
Visualizing the this compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Simplified biosynthetic pathway of this compound.
This diagram outlines the conversion of chorismate to salicylic acid, which is then activated to Salicylyl-CoA. This activated precursor is subsequently condensed with the amino sugar intermediate, desalicetin, to form the final product, this compound. The key enzymes catalyzing these steps are indicated.
Logical Workflow for Troubleshooting Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Celesticetin and other lincosamide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from a Streptomyces fermentation broth?
A1: The initial extraction of this compound, a secondary metabolite from Streptomyces caelestis, typically involves separating the biomass from the fermentation broth, followed by solvent extraction. After centrifugation or filtration to remove the cells, the supernatant is commonly extracted with an organic solvent like ethyl acetate.[1] The organic phase, containing the crude this compound, is then concentrated under reduced pressure to yield a crude extract.[1]
Q2: What are the key stability concerns for lincosamides like this compound during purification?
A2: Lincosamides can be susceptible to degradation under certain conditions. Studies on lincomycin, a closely related lincosamide, show instability in alkaline conditions (pH > 7) and at elevated temperatures.[2][3] The optimal stability for lincomycin has been observed around pH 4.[2][3] Therefore, it is crucial to control the pH and temperature throughout the purification process to prevent degradation of this compound. Forced degradation studies on lincomycin also show rapid degradation in the presence of strong oxidizing agents like hydrogen peroxide.[2][3]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: Following initial extraction, chromatographic methods are essential for purifying this compound. A common approach for natural products is silica gel column chromatography.[1][4] Given the polar nature of lincosamides, a mobile phase consisting of a mixture of a polar solvent (like methanol) and a less polar solvent (like chloroform) is often used for elution.[1] For higher resolution and final polishing steps, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for determining the relative purity and identifying impurities. For more detailed analysis and impurity identification, HPLC coupled with mass spectrometry (HPLC-MS/MS) is highly effective.[5][6][7] This technique can provide information on the molecular weight of impurities and their fragmentation patterns, aiding in their structural elucidation.[5][7]
Q5: What are some common impurities that might be encountered during this compound purification?
A5: While specific impurities for this compound are not extensively documented in publicly available literature, common impurities in natural product purifications include structurally related analogs produced by the microorganism, degradation products formed during extraction and purification, and residual media components. For other lincosamides like clindamycin, identified impurities include epimers and related compounds with slight structural modifications.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and related lincosamides.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient solvent extraction | - Ensure the pH of the fermentation broth is adjusted to an optimal level for this compound solubility in the organic solvent. For basic compounds, adjusting the pH to be slightly alkaline can improve extraction into an organic solvent. - Perform multiple extractions with fresh solvent to ensure complete transfer of the compound. - Increase the solvent-to-broth ratio during extraction. |
| Degradation of this compound during extraction | - Maintain a low temperature (e.g., use an ice bath) during the extraction process. - Avoid prolonged exposure to harsh pH conditions. As lincosamides can be unstable at high pH, minimize the time the broth is at an alkaline pH.[2] |
| Emulsion formation during solvent extraction | - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Centrifuge the mixture at a low speed to separate the layers. |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | - Perform small-scale analytical Thin Layer Chromatography (TLC) with different solvent systems to identify the optimal mobile phase for separation. - Use a gradient elution instead of an isocratic elution to improve the resolution of compounds with different polarities. |
| Column overloading | - Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Co-elution of impurities | - Consider using a different stationary phase with different selectivity (e.g., alumina, C18-reversed phase silica). - Employ orthogonal purification techniques, such as ion-exchange chromatography if this compound has a net charge at a specific pH. |
Problem 3: Degradation of this compound during Purification
| Possible Cause | Suggested Solution |
| High temperature | - Perform all purification steps at room temperature or below, if possible. - Use a refrigerated fraction collector for automated chromatography. |
| Unfavorable pH | - Buffer all aqueous solutions to a pH around 4, where lincosamides have shown greater stability.[2][3] - Avoid the use of strong acids or bases. |
| Oxidation | - Degas solvents before use to remove dissolved oxygen. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents if oxidation is suspected, although compatibility with downstream applications should be verified. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration:
-
Pool the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Crude Extract: The resulting residue is the crude this compound extract.
Protocol 2: Purity Assessment by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions (Example for Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-1000.
-
For tandem MS (MS/MS), select the parent ion corresponding to this compound (m/z 529.2 for [M+H]⁺) for fragmentation.
-
Visualizations
References
- 1. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Antimicrobial Agent from Streptomyces sp. JF 714876 | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of lincosamide residues in honey using high performance liquid chromatography-electrospray tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing LC-MS/MS parameters for the sensitive detection of Celesticetin in complex matrices
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the sensitive detection of Celesticetin in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters I should use for this compound?
A1: Initial parameter optimization, or tuning, is critical for achieving high sensitivity. You should perform direct infusion of a this compound standard solution into the mass spectrometer to determine the optimal precursor ion and product ions. This compound is a lincosamide antibiotic and, like similar compounds, is expected to ionize well using Electrospray Ionization (ESI) in positive mode.
Q2: How do I select the right internal standard (IS) for this compound quantification?
A2: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d3). If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization efficiency should be used. Using a suitable IS is crucial for compensating for matrix effects and variations during sample preparation and injection.[1]
Q3: What type of sample preparation is recommended for complex matrices like plasma or tissue homogenates?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.[2][3]
-
Protein Precipitation (PPT): A fast and simple method, but it provides minimal cleanup and can lead to significant matrix effects.[4][5] It is suitable for initial screening or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by separating the analyte into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[4] This is the preferred method for achieving the highest sensitivity and minimizing matrix effects.[6]
Q4: What are "matrix effects" and how can I minimize them?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][7] This can lead to ion suppression or enhancement, compromising accuracy and precision.[8] Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Using SPE to remove interfering components like phospholipids.[9]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.[10]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects.[11]
-
Use of a Suitable Internal Standard: An isotopically labeled IS is the best way to track and correct for matrix-induced variability.[1]
Troubleshooting Guide
Issue 1: Low or No this compound Signal
Q: I am not seeing any signal for my this compound standard or samples. What should I check?
A: This issue can stem from the LC system, the MS system, or the sample itself. Follow a systematic approach to diagnose the problem.
-
LC System Checks:
-
Verify mobile phase composition and ensure bottles are not empty.[12]
-
Check for leaks in the system, especially between the column and the MS inlet.
-
Ensure the injection system is working correctly and the correct injection volume is set.[13]
-
Confirm that the LC column is not clogged, indicated by unusually high backpressure.[14]
-
-
MS System Checks:
-
Ensure the ion source is clean. Contamination can severely suppress the signal.[15]
-
Confirm that the MS parameters (precursor/product ions, collision energy) are correct for this compound. Re-tune the instrument if necessary.[13]
-
Check that the capillary position and spray are optimal.
-
Verify that the collision gas is turned on and at the correct pressure.[13]
-
-
Sample/Analyte Checks:
-
Confirm the concentration of your standard. Prepare a fresh, higher-concentration standard to verify the instrument response.
-
Assess analyte stability. Ensure this compound has not degraded in the sample or during preparation.[13]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing or split. How can I improve the peak shape?
A: Poor peak shape compromises integration accuracy and resolution.
-
Causes of Peak Tailing:
-
Secondary Interactions: Interactions between the analyte and active sites (silanols) on the column packing material. Try adding a small amount of a buffer or modifier to the mobile phase.[14]
-
Column Contamination: Contaminants from the sample matrix can build up on the column frit or head. Backflush the column (if permissible by the manufacturer) or replace it.[12][14]
-
Extra-column Volume: Excessive tubing length or poor fittings between the injector, column, and detector can cause peak broadening.[14]
-
-
Causes of Peak Fronting:
-
Column Overload: The amount of analyte injected is too high for the column's capacity. Dilute the sample or reduce the injection volume.[12]
-
-
Causes of Peak Splitting:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Dilute the sample in the initial mobile phase.[12]
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit. Replace the frit or the column.[14]
-
Issue 3: High Background Noise or Inconsistent Baseline
Q: My chromatogram has a very high or noisy baseline, making it difficult to detect low concentrations of this compound. What is the cause?
A: A high baseline reduces the signal-to-noise ratio and negatively impacts the limit of detection (LOD).
-
Sources of Noise:
-
Contaminated Solvents: Use high-purity, LC-MS grade solvents and additives.[12][15]
-
Dirty Ion Source: The MS ion source is susceptible to contamination from non-volatile salts and matrix components. Regular cleaning is essential.[15]
-
Mobile Phase Issues: Ensure proper mobile phase mixing and degassing. Air bubbles can cause pressure fluctuations and baseline noise.[12]
-
Carryover: Residual analyte from a previous high-concentration sample may be eluting. Optimize the needle wash procedure and run blank injections to confirm.
-
Quantitative Data Summary
The tables below provide recommended starting parameters for method development. These should be optimized for your specific instrument and matrix.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Purpose |
|---|---|---|
| Ionization Mode | ESI Positive | Forms protonated precursor ion [M+H]⁺. |
| Precursor Ion (Q1) | m/z 545.2 | Corresponds to the [M+H]⁺ of this compound (C₂₄H₃₆N₂O₉S). |
| Product Ion 1 (Q3) | To be determined | Most abundant and stable fragment ion for quantification. |
| Product Ion 2 (Q3) | To be determined | Second fragment ion for confirmation. |
| Collision Energy (CE) | To be optimized (15-40 eV) | Energy required to fragment the precursor ion.[16] |
| Dwell Time | 50-100 ms | Time spent acquiring data for each transition. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process.[17] |
| Source Temperature | 120 - 150 °C | Aids in desolvation. |
| Desolvation Gas Temp. | 350 - 500 °C | Facilitates solvent evaporation.[17] |
| Desolvation Gas Flow | 600 - 1000 L/hr | Assists in droplet desolvation. |
Note: Product ions must be determined experimentally by fragmenting the m/z 545.2 precursor ion. Based on the structure, likely fragmentation would involve cleavage of the amide bond or losses from the sugar moiety.
Table 2: Example Liquid Chromatography Method
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B (0.0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is designed for maximum cleanup of plasma samples.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B). Vortex and transfer to an autosampler vial for analysis.
Protocol 2: Protein Precipitation (PPT) of this compound from Plasma
This protocol is a faster but less clean alternative to SPE.
-
Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution. Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for direct injection or dilute further if necessary.
Visualizations
Caption: High-level workflow for this compound analysis in complex matrices.
Caption: Troubleshooting flowchart for low this compound signal.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-spain.com [biotech-spain.com]
- 7. longdom.org [longdom.org]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. restek.com [restek.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. zefsci.com [zefsci.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
troubleshooting variability in Celesticetin minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celesticetin Minimum Inhibitory Concentration (MIC) assays. Our aim is to help you identify and resolve sources of variability to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lincosamide antibiotic. Lincosamides function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1][2] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[3]
Q2: What are the best practices for preparing a this compound stock solution?
Proper preparation of the stock solution is critical for accurate MIC results.
-
Solvent Selection: While lincosamides as a class are generally water-soluble, it is recommended to first dissolve this compound in a small amount of a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) or ethanol before further dilution in the test medium. This ensures complete dissolution, especially for higher concentrations.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume of solvent added to the assay wells, which could otherwise affect bacterial growth.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., nylon for DMSO). Do not autoclave the antibiotic solution, as heat can degrade it.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or lower to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: Which QC strains are recommended for this compound MIC assays?
It is essential to include Quality Control (QC) strains with known MIC values in every assay to ensure the validity of the results. For lincosamides like clindamycin, which is structurally related to this compound, standard QC strains recommended by CLSI and EUCAST include:
-
Staphylococcus aureus ATCC® 29213
-
Enterococcus faecalis ATCC® 29212
-
Streptococcus pneumoniae ATCC® 49619
-
Bacteroides fragilis ATCC® 25285
Refer to the latest CLSI and EUCAST guidelines for the most up-to-date QC ranges for lincosamides.[1][4][5][6][7][8]
Troubleshooting Guide
Issue 1: High Variability in MIC Values Across Replicates and Experiments
High variability is a common challenge in MIC assays. The following troubleshooting workflow can help pinpoint the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent MIC results.
Question: My MIC values for this compound are inconsistent between wells that should be identical. What could be the cause?
Answer: This issue often points to problems with the experimental setup. Here are the most common culprits:
-
Inoculum Density: An incorrect bacterial inoculum concentration is a primary source of variability.
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard. Ensure you are using a fresh culture in the logarithmic growth phase.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during the serial dilution of this compound, can lead to significant differences in the final concentration in the wells.
-
Solution: Use calibrated pipettes and change tips between each dilution step. When adding the inoculum, ensure it is well-mixed and dispensed consistently across all wells.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate can be prone to evaporation, which concentrates both the media and the antibiotic, leading to skewed results.
-
Solution: To mitigate this, you can fill the outer wells with sterile water or media and not use them for experimental data. Sealing the plate with an adhesive film can also help.
-
Issue 2: No Bacterial Growth in Control Wells
Question: I am not observing any growth in my positive control wells (bacteria and media, no antibiotic). Why is this happening?
Answer: A lack of growth in the positive control invalidates the entire assay. Here’s what to check:
-
Inoculum Viability: The bacterial culture may not have been viable at the start of the experiment.
-
Solution: Always prepare your inoculum from a fresh culture (e.g., an overnight plate). After preparing the diluted inoculum, you can perform a plate count to confirm the CFU/mL.
-
-
Media Issues: The growth medium may have been improperly prepared (e.g., wrong pH, missing supplements) or has become contaminated.
-
Solution: Use fresh, pre-tested media for each assay. Ensure the pH is appropriate for the bacterial species being tested.
-
-
Solvent Toxicity: If a solvent like DMSO was used to dissolve the this compound, residual amounts in the control wells (if there was carryover) or the use of too high a solvent concentration in the test wells could inhibit growth.
-
Solution: Run a solvent toxicity control by adding the highest concentration of the solvent used in the assay to a well with bacteria and media. The concentration of DMSO or ethanol should generally not exceed 1% v/v.
-
Issue 3: Higher Than Expected MIC Values
Question: The MIC values for this compound are consistently higher than what is reported in the literature. What could be the reason?
Answer: If your QC strains are within the acceptable range but your test organism shows unexpectedly high MICs, consider these possibilities:
-
This compound Degradation: Lincosamides are generally stable, but improper storage or handling of the stock solution can lead to degradation.
-
Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles and protect the solution from light. You can test the stability of this compound in your assay medium by pre-incubating it for the duration of the experiment and then testing its activity.
-
-
Non-Specific Binding: this compound might be binding to the plastic of the microtiter plate, reducing its effective concentration.
-
Solution: Consider using low-binding plates (e.g., polypropylene) and see if this affects the MIC values. Adding a small amount of a non-ionic surfactant like Tween-80 (at a concentration that doesn't affect bacterial growth) to the medium can sometimes reduce non-specific binding.
-
-
Inoculum Too High: An overly dense bacterial inoculum can overwhelm the antibiotic, leading to an artificially high MIC.
-
Solution: Double-check your inoculum preparation and ensure it is standardized to 0.5 McFarland.
-
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
This compound
-
DMSO or ethanol (for stock solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test organism and QC strains
-
Sterile 96-well microtiter plates (polystyrene or polypropylene)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Calibrated pipettes and sterile tips
Workflow:
Caption: Standard workflow for a broth microdilution MIC assay.
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Filter-sterilize the solution.
-
Prepare a working stock solution by diluting the initial stock in CAMHB to a concentration that is twice the highest concentration to be tested.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Perform Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound (at twice the highest desired concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (no antibiotic).
-
Well 12 will serve as the negative/sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first well that appears clear.
-
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Inoculum Density | ~5 x 10⁵ CFU/mL | CLSI/EUCAST |
| Incubation Temperature | 37°C | CLSI/EUCAST |
| Incubation Time | 18-24 hours | CLSI/EUCAST |
| Recommended Medium | Cation-Adjusted Mueller-Hinton Broth | CLSI/EUCAST |
This compound Mechanism of Action and Resistance
Understanding the mechanism of action and potential resistance pathways can provide context for unexpected results.
Caption: Mechanism of action of this compound and a common resistance pathway.
This compound, like other lincosamides, inhibits protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1] A primary mechanism of resistance to lincosamides involves the modification of this binding site. Enzymes, often encoded by erm (erythromycin ribosomal methylation) genes, can methylate the 23S rRNA. This modification prevents the antibiotic from binding effectively, allowing protein synthesis to continue and conferring resistance to the bacterium.
References
- 1. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lincosamides - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. iacld.com [iacld.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. treata.academy [treata.academy]
strategies to overcome low expression levels of recombinant enzymes in the Celesticetin pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low expression levels of recombinant enzymes in the Celesticetin biosynthetic pathway.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low yields of recombinant enzymes from the this compound pathway when expressed in heterologous hosts such as E. coli and Streptomyces.
Issue 1: Very low or no detectable expression of the target enzyme.
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| Are you confident your expression construct is correct? | - Errors in gene sequence (frameshift, premature stop codon). - Incorrect cloning into the expression vector. | - Sequence Verification: Always sequence-verify your final expression construct before proceeding.[1] - Codon Optimization: The G+C content of Streptomyces is high, which can lead to codon bias when expressing in E. coli.[2] Synthesize a codon-optimized version of your gene for the chosen expression host.[3][4][5] Several online tools and commercial services are available for this purpose.[4] |
| Is the promoter system appropriate and optimally induced? | - Promoter is too weak or not suitable for the host. - "Leaky" expression of a toxic protein is leading to cell death.[6] - Inducer concentration is suboptimal. - Induction was performed at the wrong growth phase. | - Promoter Selection: For E. coli, strong inducible promoters like T7 are common, but if the protein is toxic, consider a tightly regulated promoter like araBAD.[6][7] For Streptomyces, use well-characterized promoters like ermEp* or tipA. - Promoter Engineering: Consider creating a library of promoters with varying strengths to find the optimal expression level.[8][9][10] - Optimize Induction: Titrate the inducer concentration (e.g., IPTG for T7 promoters) and test induction at different cell densities (e.g., mid-log phase, OD600 of 0.6-0.8).[11][12] |
| Is the mRNA transcript stable? | - Rapid degradation of the mRNA transcript. - Formation of strong secondary structures at the 5' end that hinder ribosome binding. | - mRNA Stability: Add a stable 5'-untranslated region (5'-UTR) to your construct.[5] - Secondary Structure: Analyze the 5' end of your transcript for strong hairpins and modify the sequence to reduce them without changing the amino acid sequence.[13][14] |
Issue 2: The target enzyme is expressed, but it is insoluble (found in inclusion bodies).
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| Are the expression conditions promoting misfolding? | - High expression rates can overwhelm the cell's folding machinery.[6] - The protein requires specific chaperones that are not sufficiently available. - Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm. | - Lower Expression Temperature: Reduce the induction temperature (e.g., 16-25°C) and induce for a longer period (e.g., 16-24 hours).[1][15][16] This slows down protein synthesis, allowing more time for proper folding. - Co-expression of Chaperones: Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ to assist in proper folding.[5] - Periplasmic Expression: Target the protein to the more oxidizing environment of the E. coli periplasm by adding an N-terminal signal peptide (e.g., PelB, OmpA). This can facilitate disulfide bond formation. - Use Specialized Strains: Utilize E. coli strains engineered for enhanced disulfide bond formation in the cytoplasm (e.g., SHuffle, Origami).[16] |
| Is the protein inherently prone to aggregation? | - Exposure of hydrophobic patches on the protein surface. - High local concentration of the protein during expression. | - Solubility-Enhancing Fusion Tags: Fuse your protein with a highly soluble partner like Maltose Binding Protein (MBP), Thioredoxin (Trx), or Small Ubiquitin-like Modifier (SUMO).[7][15] - Optimize Buffer Conditions: During lysis and purification, ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) and consider adding stabilizing osmolytes like glycerol or sucrose.[17] |
| Is the protein toxic to the host cell? | - The enzymatic activity of the protein interferes with host cell metabolism. | - Tightly Regulated Promoter: Use a promoter with very low basal expression to prevent protein production before induction.[6][7] - Lower Expression Levels: Sometimes, a lower but soluble expression level is preferable to high-level insoluble expression. This can be achieved with weaker promoters or lower inducer concentrations.[18] |
Issue 3: The enzyme is expressed and soluble, but the yield is still low.
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| Is the protein being degraded by host proteases? | - The recombinant protein is recognized and degraded by endogenous proteases. | - Use Protease-Deficient Strains: Employ host strains lacking major proteases (e.g., BL21(DE3) which is deficient in Lon and OmpT proteases).[6] - Optimize Lysis: Perform all lysis and purification steps at 4°C and consider adding protease inhibitors to the lysis buffer.[15] |
| Is the metabolic burden on the host too high? | - Overexpression of the recombinant protein drains cellular resources (amino acids, energy), leading to reduced cell growth and protein production.[19][20] | - Tune Expression Levels: Use a tunable promoter system to balance recombinant protein expression with host cell health.[18] - Optimize Growth Media: Ensure the growth medium is rich enough to support both cell growth and protein expression. For some proteins, minimal media can reduce metabolic burden.[1] |
| Is the protein being secreted inefficiently (if applicable)? | - The signal peptide is not being recognized or cleaved properly. - The secretion machinery of the host is saturated. | - Optimize Signal Peptide: Test different signal peptides to find the most efficient one for your protein and host.[5][21] - Enhance Secretion Machinery: In some hosts, it may be possible to co-express components of the secretion pathway to boost its capacity.[22][23] |
Frequently Asked Questions (FAQs)
Q1: Which host system is better for expressing enzymes from the this compound pathway, E. coli or Streptomyces?
A1: The optimal host depends on the specific enzyme. E. coli is generally faster and easier to work with for initial screening and expression of single enzymes.[6][9] However, Streptomyces species, being the native producers of many secondary metabolites, may be better suited for expressing the entire pathway or for enzymes that require specific post-translational modifications or co-factors not present in E. coli.[24][25][26] For complex enzymes like Cytochrome P450s, a host that provides the necessary redox partners is crucial.[27][28][29]
Q2: What is codon optimization and why is it important for expressing Streptomyces genes in E. coli?
A2: Codon optimization is the process of altering the codons in a gene to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[4] Streptomyces has a high G+C content in its genome, leading to a different codon usage pattern compared to E. coli.[2] Using the native Streptomyces gene sequence in E. coli can lead to translational pausing or termination due to the scarcity of certain tRNAs, resulting in low protein expression.[3]
Q3: Some enzymes in the this compound pathway are Cytochrome P450s and Glycosyltransferases. Are there special considerations for expressing these enzymes?
A3: Yes. Cytochrome P450s often require a specific redox partner for activity. In E. coli, it is common to co-express the P450 with its redox partner(s) or use a host strain that can provide compatible partners.[27][28] Modifications to the N-terminus of the P450 can also improve expression.[14][29] Glycosyltransferases can be challenging to express in a soluble and active form. Fusion with solubility-enhancing tags and optimization of expression temperature are often necessary.
Q4: How can I reduce the formation of inclusion bodies?
A4: The primary strategies to reduce inclusion body formation are:
-
Lowering the induction temperature to 16-25°C to slow down protein synthesis.[15][16]
-
Using a lower concentration of the inducer to reduce the rate of transcription.[16]
-
Co-expressing molecular chaperones to assist in protein folding.[5]
-
Fusing the target protein to a highly soluble protein tag such as MBP or Trx.[7][15]
-
Targeting the protein to the periplasm for a more favorable folding environment.
Q5: My protein is expressed in a soluble form, but it is not active. What could be the problem?
A5: Lack of activity in a soluble protein can be due to several factors:
-
Absence of necessary co-factors: Ensure that any required metal ions or other co-factors are present in the growth and lysis buffers.
-
Incorrect post-translational modifications: If the enzyme requires modifications that the host cannot perform, it will not be active. Consider a different expression host in this case.
-
Misfolding: Even if the protein is soluble, it may not be in its correct native conformation. Trying different chaperone co-expressions or further optimizing expression conditions might help.
-
Missing redox partners: This is a common issue for enzymes like P450s.[27][28]
Quantitative Data Summary
The following table is a template for summarizing quantitative data on the expression levels of this compound pathway enzymes under various conditions. Researchers are encouraged to populate this table with their experimental results to track the effectiveness of different optimization strategies.
| Enzyme | Expression Host & Strain | Vector & Promoter | Induction Conditions (Temp, Time, Inducer Conc.) | Solubility Enhancements (Fusion Tag, Chaperones) | Expression Level (mg/L of culture) | Solubility (%) | Specific Activity (U/mg) |
| CcbA | E. coli BL21(DE3) | pET28a (T7) | 18°C, 16h, 0.1 mM IPTG | N-His-MBP | e.g., 10 | e.g., 85 | e.g., 50 |
| CcbB | E. coli SHuffle | pET28a (T7) | 25°C, 8h, 0.5 mM IPTG | - | |||
| CcbC | S. coelicolor M1152 | pSET152 (ermEp*) | 30°C, 72h | - | |||
| CcbD | E. coli Rosetta(DE3) | pGEX-6P-1 (tac) | 20°C, 12h, 0.2 mM IPTG | N-GST | |||
| ... |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the target this compound pathway enzyme.
-
Use a codon optimization tool (e.g., IDT Codon Optimization Tool, GenArt) to generate a DNA sequence optimized for your chosen expression host (E. coli K-12 or Streptomyces coelicolor).
-
Ensure the optimization algorithm removes rare codons and avoids strong mRNA secondary structures in the 5' region.[13]
-
Add appropriate restriction sites to the 5' and 3' ends for cloning into your expression vector.
-
Synthesize the optimized gene through a commercial provider.
Protocol 2: Small-Scale Expression Screening in E. coli
-
Clone the codon-optimized gene into an appropriate E. coli expression vector (e.g., a pET vector for T7 promoter-driven expression).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Remove a 1 mL pre-induction sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 - 1.0 mM.
-
Incubate the culture under different temperature conditions (e.g., 37°C for 4 hours, 30°C for 6 hours, or 18°C overnight).
-
Harvest the cells by centrifugation.
-
Lyse a small sample of the pre- and post-induction cells in SDS-PAGE loading buffer.
-
Analyze the total cell protein by SDS-PAGE to visualize the expression of the recombinant enzyme.
Protocol 3: Analysis of Protein Solubility
-
Following a larger scale expression (e.g., 50-100 mL), harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Take a sample of the total cell lysate.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 20-30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).[30]
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet in the same volume of lysis buffer (insoluble fraction).
-
Analyze samples of the total lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the distribution of the recombinant protein.
Visualizations
Caption: Overview of the this compound biosynthetic pathway.
Caption: Troubleshooting workflow for low recombinant protein expression.
Caption: Logical relationships between problems and solutions.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Codon usage in the G+C-rich Streptomyces genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. How to achieve high-level expression of microbial enzymes: Strategies and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. [PDF] Promoter engineering for the recombinant protein production in prokaryotic systems | Semantic Scholar [semanticscholar.org]
- 9. Promoter engineering for the recombinant protein production in prokaryotic systems [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. genextgenomics.com [genextgenomics.com]
- 13. twistbioscience.com [twistbioscience.com]
- 14. Optimizations to achieve high-level expression of cytochrome P450 proteins using Escherichia coli expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 16. biomatik.com [biomatik.com]
- 17. benchchem.com [benchchem.com]
- 18. Tunable recombinant protein expression in E. coli: enabler for continuous processing? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteomics and metabolic burden analysis to understand the impact of recombinant protein production in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Improving Protein Secretion in Bacteria | National Agricultural Library [nal.usda.gov]
- 23. Bacterial Secretion Systems – An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
- 27. Recent Advances in the Engineering of Cytochrome P450 Enzymes[v1] | Preprints.org [preprints.org]
- 28. mdpi.com [mdpi.com]
- 29. Cytochromes P450 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with the stability of Celesticetin in different solvent and storage conditions
Disclaimer: The following stability and solubility data have been compiled from studies on related lincosamide antibiotics, namely lincomycin and clindamycin. Due to a lack of specific public data for Celesticetin, this information should be used as a general guideline for experimental design. It is highly recommended to perform in-house stability studies for your specific experimental conditions.
General Recommendations for Handling and Storage
To ensure the integrity of your this compound samples and the reproducibility of your experimental results, please adhere to the following best practices:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO or ethanol.[1][2] Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
-
Storage of Solids: Store the solid form of this compound at -20°C in a tightly sealed container, protected from light and moisture.[3]
-
Aqueous Solutions: Prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[1] For longer-term storage of aqueous solutions, it is advisable to flash-freeze aliquots and store them at -80°C, although stability under these conditions should be validated.
-
pH Considerations: The stability of lincosamides is pH-dependent. For optimal stability in aqueous buffers, maintain a pH around 4.[4][5] Alkaline conditions (pH > 7) should be avoided as they can lead to rapid degradation.[4][5]
-
Temperature: Avoid exposing this compound solutions to high temperatures, as this can accelerate degradation.
Solvent and Storage Stability
The following tables summarize the solubility and stability of lincosamide antibiotics in various solvents and under different storage conditions. This data is extrapolated from studies on lincomycin and clindamycin and should be considered as a reference for this compound.
Table 1: Solubility of Lincosamides in Common Solvents
| Solvent | Lincomycin HCl | Clindamycin | Clindamycin HCl |
| DMSO | ~89 mg/mL[2][6] | ~20 mg/mL[1] | ~1 mg/mL[7] |
| Ethanol | Insoluble[2] | ~20 mg/mL[1] | Slightly soluble[7] |
| Methanol | Soluble[8] | Soluble | Not specified |
| Water | ~89 mg/mL[6] | ~0.2 mg/mL (in PBS, pH 7.2)[1] | ~50 mg/mL |
| Dimethylformamide (DMF) | Not specified | ~30 mg/mL[1] | ~3 mg/mL[7] |
Table 2: Stability of Lincomycin in Aqueous Solutions
| pH | Temperature (°C) | Shelf-life (t₉₀) |
| 2.0 | 80 | 0.38 days[4] |
| 4.0 | 80 | 4.59 days[4] |
| 8.0 | 80 | Not specified (degrades)[4] |
| Not specified | 25 (in various IV fluids) | >31 days[4] |
Troubleshooting Guide (FAQs)
This section addresses common issues researchers may encounter related to this compound stability.
Q1: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A1: Yes, inconsistent results are a common sign of compound instability. Degradation of this compound can lead to a lower effective concentration in your experiments, resulting in variable outcomes.
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock solution for each experiment.
-
Minimize freeze-thaw cycles: Aliquot your stock solution to avoid repeated freezing and thawing.
-
Check your solvent: Ensure the solvent used is compatible and does not promote degradation. For aqueous solutions, check the pH and buffer composition.
-
Incubation time: Consider the length of your experiment. For long incubation periods, the stability of this compound in your culture medium at 37°C should be assessed.
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in color is a visual indicator of potential chemical degradation. It is strongly recommended not to use a solution that has changed in appearance. Discard the solution and prepare a fresh one from a new stock aliquot.
Q3: How can I quickly check the stability of my this compound solution?
A3: A simple way to check for significant degradation is to use High-Performance Liquid Chromatography (HPLC) with UV detection.
Quick Check Protocol:
-
Inject a freshly prepared solution of this compound to obtain a reference chromatogram.
-
Inject your questionable solution.
-
Compare the chromatograms. A significant decrease in the area of the main this compound peak or the appearance of new peaks (degradation products) indicates instability.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, based on the structure of lincosamides, potential degradation could involve:
-
Hydrolysis: Cleavage of the amide bond or the glycosidic bond, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the molecule could be susceptible to oxidation.
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter and buffers
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).
-
Prepare working solutions by diluting the stock solution in the test buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. Stability Study Setup:
-
Divide the working solution into several aliquots in appropriate storage vials.
-
Store the aliquots under the desired conditions (e.g., 4°C, 25°C, -20°C).
-
Designate a "time zero" (T₀) sample, which is analyzed immediately after preparation.
-
Analyze other aliquots at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for lincosamides could be a gradient of acetonitrile and water with a pH modifier like formic acid or a buffer like ammonium acetate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Lincosamides typically have low UV absorbance; detection is often performed at low wavelengths (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Analysis: At each time point, inject the sample and record the chromatogram.
5. Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample using the following formula: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Mechanism of Action
This compound, like other lincosamide antibiotics, inhibits bacterial protein synthesis.[9] It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[9] This action is bacteriostatic, meaning it inhibits the growth and replication of bacteria.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.glpbio.com [file.glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lincosamides - Wikipedia [en.wikipedia.org]
methods for improving the efficiency of the enzymatic synthesis of Celesticetin derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the enzymatic synthesis of Celesticetin derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound derivatives, focusing on the key enzymes Ccb2 (acyl-CoA ligase) and Ccb1 (acyltransferase).
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | 1. Inactive or Insufficient Enzymes: Enzymes (Ccb1, Ccb2) may have lost activity due to improper storage or handling. The amount of enzyme may be too low for the substrate concentration. | 1a. Verify Enzyme Activity: Ensure enzymes have been stored at the correct temperature (typically -80°C) and minimize freeze-thaw cycles. Perform an activity assay with a known, reliable substrate (e.g., salicylic acid for Ccb2) to confirm catalytic competency. 1b. Optimize Enzyme Concentration: Systematically increase the concentration of Ccb1 and Ccb2 in small-scale pilot reactions to determine the optimal enzyme-to-substrate ratio. |
| 2. Substrate Incompatibility: The acyl donor (benzoic acid derivative) may not be a suitable substrate for Ccb2. While Ccb2 has broad substrate specificity, some derivatives are not accepted.[1][2] | 2a. Review Substrate Compatibility: Consult literature on the substrate specificity of Ccb2. Derivatives with certain functional groups (e.g., some hydroxybenzoic acids) have shown poor incorporation.[1] 2b. Test Acyl Donor Activation: Perform an independent assay to confirm that Ccb2 can adenylate your specific benzoic acid derivative and ligate it to Coenzyme A. This can be monitored by LC-MS.[1] | |
| 3. Inefficient Acyl-CoA Formation: The ligation of the acyl donor to Coenzyme A by Ccb2 is a critical preceding step. Low levels of the acyl-CoA intermediate will result in poor final product yield. | 3a. Ensure Cofactor Availability: Confirm the presence of sufficient concentrations of ATP and Coenzyme A in the reaction mixture. Both are essential for the Ccb2-catalyzed reaction.[1] 3b. Monitor Intermediate Formation: Use LC-MS to monitor the formation of the acyl-CoA intermediate before adding Ccb1 and the desalicetin acceptor substrate. | |
| 4. Suboptimal Reaction Conditions: The pH, temperature, or incubation time of the reaction may not be optimal for enzyme activity. | 4a. Optimize pH and Temperature: While specific optimal conditions for Ccb1 and Ccb2 are not extensively published, most microbial enzymes function well at a pH between 7.0 and 8.0 and temperatures between 25°C and 37°C. Perform small-scale reactions across a range of pH values and temperatures to find the optimum for your specific derivative. 4b. Optimize Incubation Time: Track product formation over a time course (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal reaction time. | |
| Formation of Unexpected Byproducts | 1. Hydrolysis of Acyl-CoA Intermediate: The acyl-CoA intermediate can be unstable and prone to hydrolysis, leading to the accumulation of the free acyl donor. | 1a. Minimize Reaction Time: Once the optimal reaction time is determined, avoid unnecessarily long incubations. 1b. Enzyme Purity: Ensure the purified Ccb1 and Ccb2 enzymes are free of contaminating proteases or hydrolases. |
| 2. Non-enzymatic Reactions: Highly reactive substrates or intermediates may undergo side reactions under the experimental conditions. | 2a. Analyze Byproducts: Use techniques like LC-MS/MS to identify the structure of the byproducts. This can provide clues about the side reactions occurring. 2b. Adjust Reaction Conditions: If byproducts are identified, consider modifying the reaction buffer, pH, or temperature to disfavor the side reaction. | |
| Reaction Stalls or Proceeds Slowly | 1. Substrate or Product Inhibition: High concentrations of the acyl donor, desalicetin, or the final product may inhibit one or both enzymes. | 1a. Vary Substrate Concentrations: Test a range of substrate concentrations to identify any inhibitory effects. 1b. In Situ Product Removal: For larger scale reactions, consider strategies for the continuous removal of the product from the reaction mixture to prevent feedback inhibition. |
| 2. Enzyme Instability: The enzymes may not be stable under the prolonged reaction conditions. | 2a. Use of Stabilizing Agents: Consider adding stabilizing agents such as glycerol or BSA to the reaction buffer. 2b. Enzyme Immobilization: For more robust applications, consider immobilizing the enzymes on a solid support. |
Frequently Asked Questions (FAQs)
Q1: What is the role of Ccb2 and Ccb1 in the synthesis of this compound derivatives?
A1: The synthesis of this compound and its derivatives from the precursor desalicetin is a two-step enzymatic process. First, the Ccb2 acyl-CoA ligase activates a benzoic acid derivative (the acyl donor) by ligating it to Coenzyme A (CoA) in an ATP-dependent manner. Subsequently, the Ccb1 acyltransferase catalyzes the transfer of the activated acyl group from CoA to the hydroxyl group of desalicetin or its analog, forming the final this compound derivative.[1]
Q2: How can I determine if my benzoic acid derivative is a suitable substrate for Ccb2?
A2: The substrate specificity of Ccb2 is broad but not unlimited. You can test the suitability of your substrate by performing an in vitro assay with purified Ccb2, ATP, and CoA, and monitoring for the formation of the corresponding acyl-CoA conjugate using LC-MS.[1] A study on various benzoic acid derivatives showed successful incorporation of those with amino and methyl groups, as well as some dihydroxy and chloro-derivatives.[1]
Q3: My reaction is not working, and I suspect an issue with my enzymes. How can I check their quality?
A3: Enzyme quality is critical. Ensure that your recombinant Ccb1 and Ccb2 have been purified to a high degree of homogeneity, as confirmed by SDS-PAGE. The presence of contaminants can inhibit the reaction or lead to byproducts. It is also crucial to confirm the activity of each enzyme independently. For Ccb2, you can perform an adenylation assay by monitoring the formation of an acyl-AMP intermediate. For Ccb1, you can use a known, readily available acyl-CoA and desalicetin to confirm its transferase activity.
Q4: Are there any specific cofactors required for the Ccb1 and Ccb2 reactions?
A4: Yes, the Ccb2-catalyzed reaction is dependent on the presence of ATP and Coenzyme A. The Ccb1-catalyzed acyl transfer reaction requires the acyl-CoA intermediate generated by Ccb2. Ensure these cofactors are present in sufficient concentrations in your reaction mixture.[1]
Q5: What analytical methods are recommended for monitoring the reaction progress?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most effective method for monitoring the enzymatic synthesis of this compound derivatives.[1] It allows for the separation and identification of the substrates (desalicetin, acyl donor), the acyl-CoA intermediate, the final product, and any potential byproducts.
Quantitative Data Summary
The following table summarizes the known substrate specificity of the Ccb2/Ccb1 enzymatic system for the synthesis of this compound derivatives. Please note that specific optimal reaction conditions and yields are highly dependent on the specific substrates used and need to be empirically determined.
| Acyl Donor Substrate (Benzoic Acid Derivative) | Incorporation in vivo | Incorporation in vitro | Reference |
| Salicylic acid (natural substrate) | Yes | Yes | [1] |
| 3-Aminobenzoic acid | Yes | Yes | [1] |
| 4-Aminobenzoic acid | Yes | Yes | [1] |
| Benzoic acid | Yes | Yes | [1] |
| 3-Methylbenzoic acid | Yes | Yes | [1] |
| 4-Methylbenzoic acid | Yes | Yes | [1] |
| 3-Chlorobenzoic acid | Yes | Yes | [1] |
| 2,3-Dihydroxybenzoic acid | Yes | Yes | [1] |
| 2,5-Dihydroxybenzoic acid | Yes | Yes | [1] |
| 4-Amino-2-hydroxybenzoic acid | Yes | Yes | [1] |
| 3-Hydroxybenzoic acid | No | Yes | [1] |
| 4-Hydroxybenzoic acid | No | Yes | [1] |
| 3-Fluorobenzoic acid | Not Reported | Yes | [1] |
| 4-Fluorobenzoic acid | Not Reported | Yes | [1] |
| 3-Methoxybenzoic acid | No | No | [1] |
| 4-Methoxybenzoic acid | No | No | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Ccb1 and Ccb2
This protocol provides a general guideline for the expression and purification of His-tagged Ccb1 and Ccb2 enzymes from E. coli. Optimization of expression conditions (e.g., temperature, IPTG concentration) may be required.
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for ccb1 and ccb2 and clone them into a suitable E. coli expression vector containing an N- or C-terminal polyhistidine tag (e.g., pET vector).
-
Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Determine the protein concentration, aliquot, and store at -80°C.
-
Protocol 2: In Vitro Enzymatic Synthesis of a this compound Derivative
This protocol describes a typical small-scale reaction for the synthesis of a this compound derivative.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Desalicetin (e.g., 1 mM final concentration)
-
Benzoic acid derivative (e.g., 2 mM final concentration)
-
ATP (e.g., 4 mM final concentration)
-
Coenzyme A (e.g., 2 mM final concentration)
-
MgCl₂ (e.g., 10 mM final concentration)
-
Purified Ccb2 enzyme (e.g., 2-5 µM final concentration)
-
Purified Ccb1 enzyme (e.g., 2-5 µM final concentration)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a predetermined time (e.g., 4-24 hours) with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as acetonitrile or methanol, to precipitate the enzymes.
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to detect the formation of the this compound derivative.
-
Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid) for separation.
-
Monitor the reaction by extracting the ion chromatograms corresponding to the expected masses of the starting materials and the product.
-
Visualizations
Caption: Enzymatic pathway for this compound derivative synthesis.
Caption: General workflow for enzymatic synthesis and optimization.
References
addressing challenges in the crystallization of the Celesticetin-ribosome complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers facing challenges in the crystallization of the Celesticetin-ribosome complex. The content is tailored for scientists in structural biology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it bind on the ribosome?
This compound is a lincosamide antibiotic that inhibits protein synthesis. Chemical footprinting studies have shown that this compound alters the reactivity of specific residues within the central loop of domain V of the 23S rRNA.[1] This region is a key component of the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes), which is responsible for peptide bond formation.[2] Its binding site is adjacent to that of other antibiotics like chloramphenicol and erythromycin.[3]
Q2: What are the fundamental challenges in crystallizing any ribosome-ligand complex?
Crystallizing ribosomes is inherently difficult due to their large size (2.5 Megadaltons or more), complex composition of RNA and proteins, and conformational flexibility.[4][5] Key challenges include:
-
Sample Homogeneity: Obtaining a pure, homogeneous population of ribosomes in a single, stable conformational state is critical. The presence of multiple states or partially assembled complexes hinders crystal formation.[4]
-
Stability: Ribosome complexes are fragile and can dissociate or degrade under crystallization conditions. Maintaining the integrity of the complex is paramount.[5]
-
Crystal Packing: The large and irregular surface of the ribosome can make it difficult to form well-ordered crystal lattices, often resulting in poorly diffracting crystals.[4]
-
Reproducibility: Minor variations in ribosome preparation, complex formation, or crystallization setup can lead to vastly different outcomes.
Q3: Is it better to use prokaryotic or eukaryotic ribosomes for this complex?
The choice depends on the research goal.
-
Prokaryotic Ribosomes (e.g., Thermus thermophilus, Escherichia coli): These are more commonly used for structural studies with antibiotics. They are generally more stable and easier to purify in large quantities.[6] Structures from pathogenic bacteria or their close relatives can provide direct insights into antibiotic mechanisms.[2]
-
Eukaryotic Ribosomes (e.g., from yeast or human cell lines): Crystallizing eukaryotic ribosomes is a significant challenge but is crucial for studying the selective action of antibiotics and understanding potential side effects in humans.[7] The larger size and increased complexity make their crystallization more difficult.[5]
Q4: How critical is the purity and concentration of the this compound sample?
The purity of the antibiotic is as critical as the purity of the ribosome. Impurities can interfere with binding and crystallization. The concentration must be carefully optimized. While a stoichiometric excess of the antibiotic is often used to ensure saturation of the binding site, excessively high concentrations can sometimes lead to aggregation or off-target binding. Isothermal Titration Calorimetry (ITC) can be a valuable tool for determining the binding affinity and stoichiometry before setting up crystallization trials, ensuring you are using appropriate concentrations.[8]
Troubleshooting Crystallization Experiments
Problem: My sample shows immediate, heavy precipitation after setting up a crystallization drop.
This indicates that the solution has become too supersaturated too quickly.
-
Solution 1: Lower Precipitant Concentration: The most direct approach is to lower the concentration of your precipitant (e.g., PEG). A 10-20% reduction is a good starting point for subsequent trials.[6]
-
Solution 2: Lower Macromolecule Concentration: Reduce the concentration of the this compound-ribosome complex. For large complexes like the ribosome, optimal concentrations are often lower than for single proteins, typically in the 3–5 mg/ml range.[6]
-
Solution 3: Modify the Salt Concentration: The type and concentration of salt can significantly impact solubility. Try screening different salts or adjusting the concentration of the existing salt in your buffer.
-
Solution 4: Change Temperature: Temperature affects solubility and the kinetics of nucleation. If you are working at room temperature (20-22°C), try moving the experiment to 4°C, or vice versa.[6]
Problem: I am only getting "showers" of microcrystals, not large, single crystals suitable for diffraction.
This happens when nucleation is too rapid, leading to the formation of many small crystals instead of a few large ones.
-
Solution 1: Seeding: This is a powerful technique to control nucleation.[9] Crush existing microcrystals to create a "seed stock" and introduce it into a fresh drop equilibrated to a metastable condition (i.e., a lower precipitant concentration where spontaneous nucleation does not occur).
-
Solution 2: Refine Precipitant and Protein Concentrations: Make small, incremental changes to the precipitant and complex concentrations to slow down the approach to supersaturation, allowing fewer nuclei to grow larger.[6]
-
Solution 3: Use Additives: Certain small molecules can act as "nucleation poisons" to reduce the number of nucleation events.[9] Additive screens can help identify compounds that promote the growth of larger, higher-quality crystals.[9] Detergents like Deoxy Big CHAP (DOBC) have also been shown to improve crystal morphology in some ribosome complexes.[10]
-
Solution 4: Vary the Drop Ratio: Changing the ratio of the complex solution to the reservoir solution (e.g., from 1:1 to 2:1 or 1:2) alters the equilibration kinetics and can favor the growth of larger crystals.[9]
Problem: My crystals do not diffract well or the resolution is poor.
Poor diffraction is usually a sign of internal disorder within the crystal.
-
Solution 1: Crystal Annealing: Briefly and gently warming the crystal by removing it from the cryo-stream for a few seconds and then re-cooling it can sometimes relieve stress and improve the internal order of the lattice.
-
Solution 2: Dehydration: Controlled dehydration of the crystal can shrink the solvent channels and tighten crystal packing, which often leads to improved diffraction. This can be done using a free-mounting system with controlled humidity changes.[6]
-
Solution 3: Optimize Cryoprotection: The process of flash-cooling can damage crystals. Screen different cryoprotectants or increase the concentration of your existing one to ensure the crystal is fully protected during freezing.
-
Solution 4: Re-optimize Crystallization Conditions: Go back and screen for different conditions or additives. Sometimes a completely different condition is needed to obtain a better-ordered crystal form. Engineering the ribosome itself, for instance by truncating surface-exposed proteins like L9, has been used to generate new crystal forms with improved diffraction.[10]
Data Presentation: Starting Points for Crystallization
The following tables summarize common conditions used for the crystallization of prokaryotic 70S ribosome-antibiotic complexes. These should be considered starting points for screening and optimization for the this compound complex.
Table 1: Example Crystallization Conditions for 70S Ribosome Complexes
| Parameter | Condition A (EF-G Complex)[11] | Condition B (Chloramphenicol Complex)[3] | Condition C (Engineered Ribosome)[10] |
| Precipitant | 2.9% PEG 20K, 2.8% PPG P400, 5.1% PEG550MME | 2.9% (w/v) PEG 20K | 8.5–9.5% PEG 20K |
| Buffer | 100 mM Tris (pH 7.0) | 100 mM Tris-HCl (pH 7.6) | 0.1 M MES (pH 6.5–6.6) |
| Salts | 200 mM KSCN | 50 mM KCl, 10 mM NH4Cl, 10 mM Mg(CH3COO)2 | Not specified in reservoir |
| Temperature | 22°C | Not specified | Not specified |
| Additives | 0.5 mM Deoxy Big CHAP | 250 µM Chloramphenicol | Streak-seeding |
Table 2: Typical Reagent Concentrations for Complex Formation
| Component | Typical Concentration Range | Source Organism Example | Reference |
| 70S Ribosome | 3 - 8 µM | Thermus thermophilus | [10] |
| mRNA | 4 - 8 µM | Chemically synthesized | [10] |
| tRNA | 16 µM | E. coli | [10] |
| Antibiotic | 250 µM - 1 mM | N/A | [3][11] |
Experimental Protocols & Visualizations
Protocol 1: General Method for Ribosome-Antibiotic Complex Formation
This protocol outlines a general procedure for forming the complex prior to setting up crystallization trials.
-
Ribosome Preparation: Purify 70S ribosomes from a suitable prokaryotic strain (e.g., Thermus thermophilus HB8) using established methods such as sucrose gradient centrifugation.[12]
-
Buffer Exchange: Ensure the purified ribosomes are in a suitable buffer for complex formation (e.g., 5 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM NH4Cl, 10 mM Mg(CH3COO)2).[3][10]
-
Ligand Incubation:
-
Incubate the 70S ribosomes (final concentration ~4 µM) with a slight molar excess of a specific mRNA containing the appropriate codons. Incubate at 37°C for 5-10 minutes.[10]
-
Add a 2-4 fold molar excess of the relevant tRNA(s) to occupy the P- and E-sites and incubate for a further 10-20 minutes at 37°C.
-
-
This compound Addition: Add this compound from a concentrated stock solution to a final concentration sufficient to ensure binding saturation (e.g., 250 µM).[3] Incubate the final mixture for 30 minutes at room temperature.
-
Final Concentration: The complex is now ready for crystallization trials. It can be used directly or concentrated further if necessary.
Caption: Experimental workflow for this compound-ribosome complex crystallization.
References
- 1. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, characterization and crystallization of the human 80S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. Ribosome engineering to promote new crystal forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
overcoming limitations in the chemical modification of the Celesticetin scaffold
Welcome to the technical support center for the chemical modification of the Celesticetin scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the chemical modification of this compound.
Issue 1: Poor regioselectivity when targeting hydroxyl groups on the lincosaminide sugar.
-
Question: I am attempting to modify a specific hydroxyl group on the thiooctose sugar moiety of this compound, but I am getting a mixture of products with low yield for my desired compound. How can I improve the regioselectivity?
-
Answer: The lincosaminide sugar of this compound contains multiple secondary hydroxyl groups with similar reactivity, making regioselective modification a significant challenge. The primary hydroxyl on the salicylate moiety can also compete for reagents. Here are some strategies to overcome this:
-
Protecting Group Strategy: The most robust method is to employ a protecting group strategy. Due to the similar reactivity of the hydroxyl groups, a multi-step protection-deprotection sequence is often necessary. Bulky silyl ethers (e.g., TBDMS, TIPS) or trityl ethers can selectively protect the primary hydroxyl group under carefully controlled conditions. Differentiating the secondary hydroxyls is more complex and may require the use of stannylene acetals to activate a specific hydroxyl group for subsequent alkylation or acylation.
-
Enzymatic Modification: As an alternative to complex chemical synthesis, consider using biosynthetic enzymes. Acyltransferases, such as Ccb1, have shown broad substrate specificity and can selectively attach various acyl groups to the desalicetin intermediate, offering excellent regioselectivity without the need for protecting groups.[1]
-
Reagent Selection: The choice of reagent and reaction conditions is critical. For instance, in the analogous synthesis of Clindamycin from Lincomycin, specific reagents like triphenylphosphine and N-chlorosuccinimide are used to achieve regioselective chlorination at the C-7 position. Similar tailored reagents may be required for this compound.
-
Issue 2: Low yield or failure of N-alkylation on the proline moiety.
-
Question: My attempts to introduce new alkyl groups to the nitrogen on the proline ring of this compound have resulted in low yields or recovery of the starting material. What could be the issue?
-
Answer: The nitrogen atom on the proline ring is a secondary amine and can be sterically hindered, affecting its nucleophilicity.
-
Steric Hindrance: The bulky sugar and salicylate moieties can restrict access to the proline nitrogen. Using smaller, more reactive alkylating agents (e.g., methyl iodide, ethyl bromide) under forcing conditions (higher temperature, polar aprotic solvent like DMF) may improve yields.
-
Deprotonation: Ensure complete deprotonation of the secondary amine to generate the more nucleophilic amide anion. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are recommended.
-
Protecting the Hydroxyls: The free hydroxyl groups on the sugar and salicylate can interfere with the reaction by reacting with the base or the alkylating agent. It is highly recommended to protect all hydroxyl groups as silyl ethers or acetates before attempting N-alkylation.
-
Issue 3: Difficulty in modifying the salicylate moiety without affecting the rest of the scaffold.
-
Question: I want to replace the salicylic acid in this compound with other aromatic acids, but the harsh conditions for amide bond cleavage or formation are degrading the sugar component. What is a better approach?
-
Answer: The amide bond linking the lincosaminide and the proline moiety, as well as the ester linkage of the salicylate, can be sensitive to harsh acidic or basic conditions required for hydrolysis.
-
Biosynthetic Approach: The most effective method is to use a biosynthetic approach. The acyl-CoA ligase Ccb2 and acyltransferase Ccb1 from the this compound biosynthetic pathway can be used in vitro to attach a wide variety of benzoic acid derivatives to the desalicetin core.[1] This method avoids the degradation of the scaffold.
-
Semi-Synthesis from Desalicetin: If you can obtain the precursor desalicetin (this compound without the salicylate group), you can then use standard peptide coupling reagents (e.g., HATU, HOBt) to attach a new aromatic acid under mild conditions.
-
Data Summary Tables
Table 1: Comparison of Antibacterial Activity of Lincosamide Analogs
This table summarizes the impact of modifications at the proline and salicylate moieties on antibacterial activity. CELIN is a hybrid molecule with the 4-propylproline of lincomycin and the salicylate of this compound. ODCELIN is the O-demethylated version of CELIN.
| Compound | Proline Moiety | Salicylate Moiety | Key Structural Difference | Relative Antibacterial Activity | Reference |
| This compound | L-proline | Present | Baseline | Moderate | [1] |
| Lincomycin | 4-propyl-L-proline | Absent | 4-propyl chain on proline | Higher than this compound | [1] |
| CELIN | 4-propyl-L-proline | Present | 4-propyl chain and salicylate | Significantly higher than Lincomycin & this compound | [1] |
| ODCELIN | 4-propyl-L-proline | Present (O-demethylated) | O-demethylation of salicylate | Similar to CELIN | [1] |
| Desalicetin | L-proline | Absent | Lacks salicylate | Lower than this compound | [1] |
Note: Relative antibacterial activity is a qualitative summary based on the cited literature.
Key Experimental Protocols & Methodologies
Protocol 1: General Procedure for In Vitro Biosynthesis of this compound Analogs
This protocol is adapted from the methodology for creating hybrid lincosamides and can be used to overcome limitations in chemical synthesis for modifying the salicylate moiety.[1]
-
Preparation of Reagents:
-
Prepare recombinant Ccb1 acyltransferase and Ccb2 acyl-CoA ligase enzymes.
-
Prepare a solution of desalicetin (the this compound core).
-
Prepare solutions of various benzoic acid derivatives to be tested.
-
Prepare a reaction buffer containing ATP and Coenzyme A.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, Coenzyme A, the chosen benzoic acid derivative, and the Ccb2 enzyme. Incubate to allow the formation of the acyl-CoA intermediate.
-
Add the desalicetin substrate and the Ccb1 enzyme to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for several hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching solvent, such as methanol.
-
Centrifuge the mixture to pellet the enzymes.
-
Analyze the supernatant for the formation of the new this compound analog using LC-MS.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the modification of the this compound scaffold.
Caption: Workflow comparing chemical vs. biosynthetic routes for this compound modification.
Caption: Troubleshooting guide for poor regioselectivity in hydroxyl group modification.
References
strategies for dealing with the degradation of Celesticetin during extraction and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the degradation of Celesticetin during extraction and purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to improper pH | Maintain the pH of the extraction buffer between 4.0 and 5.0. Use a buffered system (e.g., citrate or acetate buffer) to ensure pH stability. | This compound, similar to the related lincosamide lincomycin, exhibits maximum stability in a slightly acidic environment (around pH 4).[1][2][3] Alkaline conditions (pH > 7.3) can lead to rapid hydrolytic degradation.[1] |
| Thermal degradation | Perform all extraction steps at low temperatures, ideally between 4°C and 10°C. Use pre-chilled solvents and conduct procedures in a cold room or on ice. | Lincosamides are susceptible to thermal degradation, especially at elevated temperatures.[1] |
| Oxidative degradation | De-gas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants to the extraction solvent may also be beneficial. | Exposure to oxygen can lead to oxidative degradation of lincosamides.[] |
| Photodegradation | Protect the sample from light at all stages of the extraction process by using amber-colored glassware or by wrapping containers in aluminum foil. | Lincosamide antibiotics can be susceptible to photodegradation when exposed to light.[][5] |
Issue 2: Presence of Multiple Degradation Products in Purified this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis during purification | Ensure all buffers and solvents used in chromatography are maintained at a pH between 4.0 and 5.0. Avoid prolonged exposure to harsh pH conditions. | Hydrolytic breakdown is a common degradation pathway for lincosamides, particularly in aquatic and non-buffered solutions.[] |
| Inefficient removal of degradants | Optimize the chromatographic method. Consider using a multi-step purification strategy, such as a combination of ion-exchange and reversed-phase chromatography, for better separation of this compound from its degradation products. | Different chromatographic techniques offer varying selectivities, which can be leveraged to separate structurally similar degradation products from the parent compound. |
| On-column degradation | Evaluate the stability of this compound in the mobile phase over the duration of the purification run. Minimize the residence time of the sample on the chromatography column. | Prolonged contact with the stationary phase or mobile phase components can sometimes catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound to minimize degradation?
A1: Based on stability data for the closely related antibiotic lincomycin, this compound is expected to be most stable in a slightly acidic pH range, around pH 4.0.[1][2][3] It is highly recommended to maintain the pH of all solutions, including extraction buffers and chromatography mobile phases, within a range of 4.0 to 5.0 to prevent acid- or base-catalyzed hydrolysis.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can significantly accelerate the degradation of this compound.[1] It is crucial to conduct all extraction and purification steps at reduced temperatures, preferably at 4°C, to maintain the integrity of the molecule.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for lincosamides like this compound are hydrolysis and oxidation.[] Hydrolysis can occur at the amide and ester linkages within the molecule and is catalyzed by acidic or, more significantly, alkaline conditions.[1][2] Oxidation can also occur, particularly when the molecule is exposed to oxygen and/or light.[][5]
Q4: What are some common degradation products of lincosamides that I should look for?
A4: Common degradation products of lincomycin, which may be similar for this compound, include products of S- and N-demethylation and propyldealkylation.[5] These modifications result from oxidative and hydrolytic reactions.
Q5: Are there any specific solvents or additives that can help stabilize this compound?
A5: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing antibiotics can be applied. Using buffered solutions at an optimal pH of around 4.0 is critical.[2] For preventing oxidation, the use of antioxidants and storing solutions under an inert atmosphere can be beneficial.[]
Data Presentation
Table 1: Stability of Lincomycin Hydrochloride at 80°C in Various pH Buffers
| pH | First-Order Rate Constant (k) (hours⁻¹) | Calculated Shelf-Life (t₉₀) (days) |
| 2.0 | 0.0115 | 0.38 |
| 3.1 | 0.0028 | 1.56 |
| 4.0 | 0.0010 | 4.59 |
| 6.1 | 0.0019 | 2.28 |
| 8.0 | 0.0023 | 1.88 |
Data adapted from stability studies on lincomycin hydrochloride, a structurally related lincosamide antibiotic.[2] The data indicates that maximum stability is achieved around pH 4.
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces caelestis Culture
-
Harvesting: Centrifuge the fermentation broth of Streptomyces caelestis at 8,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 4.0-4.5 with 1 M HCl.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure at a temperature below 30°C.
-
-
Mycelial Extraction:
-
Resuspend the mycelial pellet in a citrate buffer (50 mM, pH 4.5).
-
Homogenize the cell suspension using sonication or a bead beater, keeping the sample on ice to prevent heating.
-
Extract the homogenate twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure at a temperature below 30°C.
-
-
Sample Reconstitution: Dissolve the dried extracts from both the supernatant and mycelium in a minimal amount of a suitable solvent (e.g., methanol or a buffer at pH 4.5) for further purification.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: Pack a C18 reversed-phase chromatography column and equilibrate it with a mobile phase consisting of 95% solvent A (water with 0.1% formic acid, pH ~3-4) and 5% solvent B (acetonitrile with 0.1% formic acid).
-
Sample Loading: Load the reconstituted crude extract onto the equilibrated column.
-
Elution: Elute the column with a linear gradient of solvent B, from 5% to 95% over 30 minutes, at a flow rate of 1 mL/min.
-
Fraction Collection: Collect fractions based on the UV absorbance profile at an appropriate wavelength for this compound.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pooling and Evaporation: Pool the pure fractions containing this compound and evaporate the solvent under reduced pressure at a low temperature. Store the purified this compound at -20°C or below, protected from light.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for this compound Degradation.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of Celesticetin versus Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial spectra of two lincosamide antibiotics, Celesticetin and Lincomycin. The information presented is based on available experimental data to assist researchers in understanding the relative potency and spectrum of activity of these related compounds.
Introduction to this compound and Lincomycin
This compound and Lincomycin are both lincosamide antibiotics, a class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Lincomycin, isolated from Streptomyces lincolnensis, has been a clinically used antibiotic for decades, known for its efficacy against many Gram-positive bacteria. This compound, produced by Streptomyces caelestis, is a structurally related lincosamide that has been studied for its antibacterial properties but is generally considered to be less potent than Lincomycin. This guide will delve into a quantitative comparison of their antibacterial activities.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The antibacterial spectrum of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and Lincomycin against a range of bacteria. It is important to note that comprehensive MIC data for this compound against a wide variety of clinically relevant pathogens is limited in publicly available literature, reflecting its status as a less potent and less studied compound compared to Lincomycin.
| Bacterial Species | This compound MIC (µg/mL) | Lincomycin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Kocuria rhizophila | 0.704[1] | 0.163[1] |
| Staphylococcus aureus | Data not available | 0.78 - 1.56[2] |
| Streptococcus pneumoniae | Data not available | 0.05 - 0.4[2] |
| Streptococcus pyogenes | Data not available | 0.04 - 0.8 |
| Enterococcus faecalis | Data not available | Generally resistant |
| Gram-Negative Bacteria | ||
| Escherichia coli | Data not available | >1024[3] |
| Pseudomonas aeruginosa | Data not available | Generally resistant |
Note: The MIC values for Lincomycin can vary depending on the strain and the testing conditions. The data presented represents a range of reported values. The lack of extensive data for this compound highlights a gap in the current research literature.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method. This is a standardized laboratory procedure that allows for the quantitative assessment of an antibiotic's activity against a specific bacterium.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Stock solutions of this compound and Lincomycin of known concentrations
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of each antibiotic is prepared in the microtiter plate.
-
Typically, 50 µL of sterile broth is added to wells 2 through 12 of a designated row.
-
100 µL of the antibiotic stock solution (at twice the highest desired final concentration) is added to the first well.
-
50 µL of the antibiotic solution from the first well is transferred to the second well, mixed, and this process is repeated down the row to well 10. The final 50 µL from well 10 is discarded.
-
Well 11 serves as a positive control (bacterial growth without antibiotic), and well 12 serves as a negative control (broth only, no bacteria).
-
-
Inoculation:
-
The standardized bacterial inoculum is diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
50 µL of the diluted bacterial suspension is added to each well from 1 to 11.
-
-
Incubation:
-
The microtiter plate is covered and incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Interpretation of Results:
-
After incubation, the plate is examined visually for bacterial growth, which is indicated by turbidity.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. Therapeutic potential activity of quercetin complexes against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
validating the results of Celesticetin MIC testing using reference strains and methodologies
For researchers, scientists, and drug development professionals, establishing a robust and reproducible method for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds is a critical early step. This guide provides a framework for validating the results of Celesticetin MIC testing by comparing them with established methodologies and the expected performance of similar antibiotics against recognized reference strains.
This compound is a naturally occurring lincosamide antibiotic produced by several species of Streptomyces.[1][2][3] Like other lincosamides, it is primarily effective against Gram-positive bacteria.[1] This guide outlines the standardized protocols for MIC determination and presents expected MIC ranges for the closely related lincosamide, clindamycin, against key quality control (QC) reference strains. These data serve as a valuable benchmark for laboratories working with this compound and other novel lincosamide antibiotics.
Standardized Methodologies for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary organizations that establish standardized methods for antimicrobial susceptibility testing.[4][5] The most common and recommended methods for determining MIC values are broth microdilution, agar dilution, and gradient diffusion.[5]
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[4]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into agar medium at various concentrations. The surface of the agar is then inoculated with the test organism. The MIC is the lowest concentration of the agent that prevents the growth of bacterial colonies.
-
Gradient Diffusion: This technique utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent. The strip is placed on an inoculated agar plate, and as the drug diffuses into the agar, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the strip.
For consistent and reliable results, it is crucial to adhere to the specific guidelines provided by CLSI and EUCAST regarding media composition, inoculum preparation, incubation conditions, and quality control procedures.
Reference Strains for Quality Control
The use of well-characterized reference strains is essential for ensuring the accuracy and reproducibility of MIC testing. These strains have known susceptibility profiles to various antimicrobial agents and are used to monitor the performance of the test system. The American Type Culture Collection (ATCC) provides a number of these quality control strains. Commonly used reference strains for antimicrobial susceptibility testing include:
-
Staphylococcus aureus ATCC 29213™
-
Enterococcus faecalis ATCC 29212™ [6]
-
Escherichia coli ATCC 25922™ [7]
-
Pseudomonas aeruginosa ATCC 27853™ [8]
Expected MIC Values for Lincosamides Against Reference Strains
While specific, publicly available MIC data for this compound against these standard QC strains is limited, data for the structurally and mechanistically similar lincosamide, clindamycin, can provide a useful comparator. The following table summarizes the expected MIC ranges for clindamycin against the aforementioned reference strains. It is important to note that Gram-negative organisms such as E. coli and P. aeruginosa are generally resistant to lincosamides.[9][10][11][12]
| Reference Strain | Gram Stain | Antibiotic | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213™ | Gram-positive | Clindamycin | 0.06 - 0.25 |
| Enterococcus faecalis ATCC 29212™ | Gram-positive | Clindamycin | 4 - >32 (Intrinsic resistance)[13][14][15] |
| Escherichia coli ATCC 25922™ | Gram-negative | Clindamycin | >256 (Resistant)[9][10] |
| Pseudomonas aeruginosa ATCC 27853™ | Gram-negative | Clindamycin | >256 (Resistant)[11][12] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of this compound, following CLSI guidelines.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Reference bacterial strains (e.g., S. aureus ATCC 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the reference strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that shows no visible growth.
Experimental Workflow
By following standardized methodologies and utilizing appropriate reference strains, researchers can confidently validate their MIC testing results for this compound. Comparing these results with the established data for other lincosamides provides a valuable context for evaluating the potency and spectrum of this antibiotic.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of clindamycin on growth and haemolysin production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial kinetics of drug action against gram-positive and gram-negative organisms. II: Effect of clindamycin on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. fda.gov [fda.gov]
- 13. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Enterococcus faecalis ABC Homologue (Lsa) Is Required for the Resistance of This Species to Clindamycin and Quinupristin-Dalfopristin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Study of Celesticetin and Its Synthetic Derivatives in Animal Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy: In Vitro Antibacterial Activity
Celesticetin, a naturally occurring lincosamide, has served as a scaffold for the development of synthetic derivatives with enhanced antibacterial properties. Notably, the hybrid lincosamides CELIN and ODCELIN, which combine structural features of this compound and Lincomycin, have demonstrated significantly greater potency in in vitro assays against Gram-positive bacteria.
Below is a summary of the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against Kocuria rhizophila, a common Gram-positive bacterium used in antibacterial screening.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Kocuria rhizophila | 1600 nM |
| Lincomycin | Kocuria rhizophila | 400 nM |
| CELIN | Kocuria rhizophila | 100 nM |
| ODCELIN | Kocuria rhizophila | 100 nM |
Data sourced from in vitro studies on hybrid lincosamides.
Proposed In Vivo Efficacy Evaluation: Experimental Protocols
To assess the in vivo efficacy of this compound and its synthetic derivatives, standardized and reproducible animal models of bacterial infection are essential. The mouse peritonitis/sepsis model is a well-established and widely used model for evaluating the efficacy of novel antimicrobial agents.[1][2][3]
Mouse Peritonitis/Sepsis Model
This model simulates a systemic bacterial infection and is suitable for comparing the therapeutic effects of different antibiotics.
Objective: To determine the 50% effective dose (ED₅₀) and compare the survival rates of mice infected with a lethal dose of pathogenic bacteria and treated with this compound, its synthetic derivatives, or a vehicle control.
Materials:
-
Animals: Female NMRI or BALB/c mice (6-8 weeks old, 25-30g).[3]
-
Bacterial Strain: A clinically relevant strain of methicillin-resistant Staphylococcus aureus (MRSA) or another appropriate Gram-positive pathogen.
-
Inoculum Preparation: Bacteria are grown to a logarithmic phase, harvested, and suspended in sterile 0.9% saline containing 4-5% (w/v) hog gastric mucin to enhance virulence.[3][4] The final concentration is adjusted to deliver a lethal dose (e.g., 1 x 10⁷ CFU/mL).[3]
-
Test Compounds: this compound, CELIN, ODCELIN, and a vehicle control (e.g., sterile saline).
-
Administration Route: Intraperitoneal (IP) or subcutaneous (SC) injection.[3]
Procedure:
-
Infection: Mice are inoculated via intraperitoneal injection with 0.5 mL of the bacterial suspension.[3]
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), mice are treated with the test compounds or vehicle control.[3] Treatment can be administered as a single dose or in multiple doses over a defined period (e.g., every 8 hours for 3 days).[3]
-
Monitoring: Mice are monitored for signs of illness and survival for a predetermined period (e.g., 7 days).[5]
-
Endpoint Analysis: The primary endpoint is the survival rate. The ED₅₀, the dose required to protect 50% of the animals from lethal infection, can be calculated. Secondary endpoints can include bacterial counts in peritoneal fluid and blood at specific time points.[1]
Mechanism of Action and Experimental Workflow
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Lincosamide antibiotics, including this compound and its derivatives, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction, which is crucial for peptide bond formation.[6][7]
Caption: Mechanism of action of this compound and its derivatives on the bacterial ribosome.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for a comparative in vivo efficacy study.
Caption: A generalized workflow for conducting a comparative in vivo efficacy study.
Conclusion and Future Directions
The synthetic derivatives of this compound, particularly CELIN and ODCELIN, show significant promise as potent antibacterial agents based on their superior in vitro activity. However, a critical gap remains in the understanding of their in vivo efficacy. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct the necessary preclinical animal studies to evaluate and compare the therapeutic potential of these novel lincosamides. Such studies are imperative for advancing these promising compounds through the drug development pipeline and addressing the growing challenge of antibiotic resistance.
References
- 1. DSpace [diposit.ub.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding sites of the antibiotics pactamycin and this compound on ribosomal RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential for Cross-Resistance: A Comparative Analysis of Celesticetin with Lincosamide and Macrolide Antibiotics
A deep dive into the mechanisms of action and resistance suggests a significant potential for cross-resistance between the lincosamide antibiotic, celesticetin, and other lincosamides as well as macrolide antibiotics. This is primarily attributed to their overlapping binding sites on the bacterial ribosome and shared mechanisms of resistance, most notably target-site modification. This guide provides a comprehensive analysis of these interactions, supported by available data and detailed experimental protocols, to inform researchers and drug development professionals.
The clinical efficacy of antibiotics is increasingly threatened by the emergence and spread of antimicrobial resistance. Understanding the potential for cross-resistance between different antibiotic classes is crucial for effective treatment strategies and the development of new therapeutic agents. This guide focuses on this compound, a naturally occurring lincosamide antibiotic, and its relationship with other lincosamides and the structurally distinct but functionally related macrolide antibiotics.
Shared Mechanisms of Action and Resistance
This compound, like other lincosamides (e.g., lincomycin and clindamycin) and macrolides (e.g., erythromycin, azithromycin, and clarithromycin), inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Their binding sites are located in the nascent peptide exit tunnel, and although they belong to different chemical classes, these sites are in close proximity and partially overlap. This shared target is the primary reason for the observed cross-resistance, often referred to as the MLSB phenotype (Macrolide-Lincosamide-Streptogramin B resistance).
The most common mechanism conferring the MLSB phenotype is the methylation of an adenine residue (A2058 in Escherichia coli numbering) in the 23S rRNA component of the 50S ribosomal subunit.[1][2][3] This modification is catalyzed by a family of enzymes known as erythromycin-inducible methylases, encoded by erm genes.[4] Methylation of this critical nucleotide reduces the binding affinity of all three antibiotic classes, leading to broad cross-resistance.[1][2]
Interestingly, the producer of this compound, Streptomyces caelestis, possesses a self-resistance mechanism involving a specific 23S rRNA methylase, the product of the clr gene. This enzyme monomethylates the N6 position of adenine at the same A2058 residue, rendering the ribosome resistant to lincosamides. This intrinsic resistance mechanism in the producing organism highlights the evolutionary link and the high potential for cross-resistance in other bacteria that acquire similar resistance determinants.
Other mechanisms of resistance to macrolides and lincosamides include:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell. Some efflux pumps are specific to 14- and 15-membered macrolides (M phenotype), and in such cases, cross-resistance to lincosamides and 16-membered macrolides may not be observed.[2]
-
Enzymatic Inactivation: Certain enzymes can modify and inactivate the antibiotic molecule. For instance, lincosamide nucleotidyltransferases can specifically inactivate lincosamides, leading to resistance to this class alone.
-
Ribosomal Mutations: Alterations in the ribosomal proteins or the 23S rRNA sequence can also reduce antibiotic binding and confer resistance.
Quantitative Analysis of Cross-Resistance
While the theoretical basis for cross-resistance is strong, comprehensive quantitative data directly comparing the minimum inhibitory concentrations (MICs) of this compound against a wide array of macrolide- and lincosamide-resistant bacterial strains is limited in publicly available literature. Most large-scale surveillance studies on MLSB resistance focus on clinically prevalent macrolides and clindamycin. However, based on the shared mechanisms, it is highly probable that bacteria exhibiting high-level resistance to erythromycin and clindamycin due to erm-mediated methylation will also be resistant to this compound.
The following table summarizes the expected cross-resistance patterns based on the underlying resistance mechanisms. The MIC values are illustrative and can vary depending on the specific bacterial strain and the resistance determinant.
| Resistance Mechanism | Genotype (Example) | Expected Phenotype for Macrolides (e.g., Erythromycin) | Expected Phenotype for Lincosamides (e.g., Clindamycin) | Expected Phenotype for this compound |
| Target Site Modification | ermA, ermB, ermC | High-level Resistance | High-level Resistance | High-level Resistance |
| Efflux Pump (Macrolide-specific) | mefA/msrD | Moderate-level Resistance | Susceptible | Susceptible |
| Enzymatic Inactivation (Lincosamide-specific) | lnuA, lnuB | Susceptible | High-level Resistance | High-level Resistance |
| Ribosomal Protein Mutation | rplD, rplV | Variable Resistance | Variable Resistance | Variable Resistance |
Experimental Protocols
To investigate the potential cross-resistance between this compound and other lincosamide or macrolide antibiotics, a series of well-defined experiments are required. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for determining the antimicrobial susceptibility of bacteria.
a. Materials:
-
Bacterial isolates (including well-characterized resistant and susceptible strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound, Erythromycin, Clindamycin, etc.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
b. Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL) in sterile saline or broth.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well containing the antibiotic dilutions.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Cross-Resistance Panel Testing
To specifically assess cross-resistance, a panel of bacterial strains with known resistance mechanisms should be tested against this compound and a selection of macrolides and other lincosamides.
a. Strain Selection:
-
Wild-type susceptible strains: To establish baseline susceptibility.
-
erm-positive strains: Strains carrying ermA, ermB, or ermC genes to assess target-site modification-mediated cross-resistance.
-
mef-positive strains: To evaluate cross-resistance in the presence of macrolide-specific efflux pumps.
-
lnu-positive strains: To determine if this compound is affected by lincosamide-inactivating enzymes.
-
Strains with known ribosomal mutations.
b. Data Analysis:
Compare the MIC values of this compound against the resistant strains to its MIC against the susceptible wild-type strains. A significant increase in the MIC for a resistant strain indicates cross-resistance.
Visualizing Experimental Workflows and Resistance Mechanisms
To clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-resistance using the broth microdilution method.
Caption: Key mechanisms of action and resistance for lincosamides and macrolides.
Conclusion
The available evidence strongly suggests a high likelihood of cross-resistance between this compound and other lincosamide and macrolide antibiotics, particularly in bacteria harboring erm-type methylases. This is a critical consideration for the potential clinical development and application of this compound. While quantitative data directly comparing this compound with a broad panel of resistant strains is currently scarce, the established mechanisms of MLSB resistance provide a solid framework for predicting these interactions. Further experimental studies, following standardized protocols as outlined in this guide, are essential to fully elucidate the cross-resistance profile of this compound and to guide its potential future use in combating bacterial infections.
References
a head-to-head comparison of different analytical techniques for the quantification of Celesticetin
For researchers, scientists, and drug development professionals, the accurate quantification of Celesticetin, a lincosamide antibiotic, is crucial for efficacy and safety assessment. This guide provides a head-to-head comparison of four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry (UV-Vis), and Microbiological Assay. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
This compound, produced by Streptomyces caelestis, is a member of the lincosamide class of antibiotics, which also includes the more widely known Lincomycin.[1] These antibiotics inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[2] The choice of analytical technique for quantifying this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from in-process monitoring during production to pharmacokinetic studies in biological matrices.
Comparative Analysis of Quantitative Techniques
The following table summarizes the key performance parameters of the four analytical techniques for the quantification of lincosamide antibiotics. While specific data for this compound is limited in publicly available literature, the data presented for Lincomycin, a structurally similar lincosamide, provides a reasonable estimate of the expected performance for this compound.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | ~0.15 µg/mL[3][4] | ~0.5 µg/mL[3] | 0.5 - 100 µg/mL[3] | Good selectivity, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Low ng/mL to pg/mL range (estimated) | Low ng/mL range (estimated) | Wide dynamic range (estimated) | High sensitivity and selectivity, suitable for complex matrices.[5][6] | Higher cost, requires specialized equipment and expertise. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | ~0.04 µg/mL (for Lincomycin)[2][7] | ~0.13 µg/mL (for Lincomycin)[2][7] | 5 - 30 µg/mL (for Lincomycin)[2] | Simple, rapid, low cost. | Low selectivity, prone to interference from other UV-absorbing compounds. |
| Microbiological Assay | Measurement of the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. | Dependent on microbial sensitivity | Dependent on microbial sensitivity | Dependent on dose-response curve | Measures biological activity (potency), cost-effective.[8] | Lower precision, longer incubation times, susceptible to biological variability.[8] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for lincosamide antibiotics and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a good balance of selectivity and sensitivity for the quantification of this compound in various samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A typical mobile phase could be a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) in a suitable ratio (e.g., 30:70 v/v). The pH should be adjusted to optimize separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range.
-
Sample Preparation:
-
For bulk drug substance: Dissolve a known amount of the sample in the mobile phase.
-
For biological matrices (e.g., plasma, serum): Perform a protein precipitation step by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the precipitated proteins and inject the supernatant.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
UV detection wavelength: Based on the UV spectrum of this compound (likely in the low UV range, e.g., ~210 nm, similar to other lincosamides).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification of this compound, especially in complex biological matrices, LC-MS/MS is the method of choice.
Instrumentation:
-
LC-MS/MS system (a triple quadrupole mass spectrometer is commonly used)
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Purified water (LC-MS grade)
-
Formic acid or ammonium formate (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
Procedure:
-
Mobile Phase Preparation: A common mobile phase for LC-MS/MS is a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Standard and IS Solution Preparation: Prepare stock solutions of this compound and the internal standard. Create calibration standards containing a fixed concentration of the IS and varying concentrations of this compound.
-
Sample Preparation: Similar to HPLC-UV, but often involves a more rigorous clean-up step like solid-phase extraction (SPE) to minimize matrix effects.
-
LC-MS/MS Conditions:
-
LC: A gradient elution is typically used to separate this compound from matrix components.
-
MS/MS: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the IS are monitored. The ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for maximum signal intensity.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the standards. The concentration of this compound in the samples is then calculated from this curve.
UV-Visible Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in pure solutions or simple formulations.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Suitable solvent (e.g., water, methanol, or a buffer solution)
-
This compound reference standard
Procedure:
-
Solvent Selection: The solvent should be transparent in the UV region where this compound absorbs light and should be able to dissolve the sample.
-
Determination of λmax: Scan a solution of this compound across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). For lincosamides like Lincomycin, this is in the far UV region (around 196 nm).[2][7]
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the assay.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the absorbance of the sample to determine its concentration from the calibration curve, applying Beer-Lambert's law.
Microbiological Assay
This assay determines the potency of this compound by measuring its ability to inhibit the growth of a susceptible microorganism.
Instrumentation:
-
Incubator
-
Autoclave
-
Petri dishes
-
Calipers or an automated zone reader
Materials:
-
Susceptible test microorganism (e.g., Staphylococcus aureus or Bacillus subtilis)
-
Culture media (e.g., Mueller-Hinton agar)
-
This compound reference standard
-
Sterile buffer solution
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Preparation of Agar Plates: Prepare the agar medium and inoculate it with the test microorganism. Pour the inoculated agar into petri dishes and allow it to solidify.
-
Preparation of Standard and Sample Solutions: Prepare a series of standard solutions of this compound with known potencies and sample solutions in a sterile buffer.
-
Assay Procedure (Cylinder-Plate Method):
-
Place sterile cylinders (or cut wells) on the surface of the solidified agar.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Measurement and Calculation:
-
After incubation, measure the diameter of the zones of inhibition around each cylinder.
-
Construct a standard curve by plotting the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.
-
Determine the potency of the sample by interpolating the diameter of its zone of inhibition on the standard curve.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: General experimental workflow for the quantification of this compound.
Caption: Mechanism of action of this compound.
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound is a critical decision that impacts the quality and reliability of research and development outcomes.
-
HPLC-UV offers a robust and cost-effective method for routine analysis with good selectivity.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for bioanalysis and trace-level detection.
-
UV-Vis Spectrophotometry is a simple and rapid technique suitable for high-concentration samples and preliminary assessments.
-
Microbiological Assays are indispensable for determining the biological potency of this compound, providing a direct measure of its antibiotic activity.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable approach to meet their specific analytical challenges in the study of this compound.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. longdom.org [longdom.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to a Novel Bioassay for High-Throughput Screening of Celesticetin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel high-throughput screening (HTS) bioassay, the Stringent Response Reporter Assay, designed for the efficient discovery of Celesticetin analogs. The performance of this new assay is objectively compared with two established alternative methods: a Cell-Free Translation Assay and a High-Throughput Minimum Inhibitory Concentration (MIC) Assay. This guide includes detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate screening strategy for their drug discovery programs.
Introduction to this compound and the Novel Bioassay
This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This inhibition leads to the accumulation of uncharged tRNA at the ribosomal A-site, a condition that triggers the bacterial stringent response. The stringent response is a crucial survival mechanism in bacteria, characterized by the production of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).[2] These alarmones globally reprogram bacterial metabolism to conserve resources during periods of nutrient stress.[2]
The novel Stringent Response Reporter Assay leverages this mechanism by using a genetically engineered Escherichia coli strain. This strain contains a reporter gene (e.g., firefly luciferase) under the control of a (p)ppGpp-inducible promoter.[3][4] Inhibition of protein synthesis by this compound analogs activates the stringent response, leading to the expression of the reporter gene and a quantifiable luminescent signal. This assay provides a sensitive and high-throughput method to identify compounds that disrupt bacterial protein synthesis.
Data Presentation: Comparative Analysis of Screening Assays
The following tables summarize the performance of the Stringent Response Reporter Assay in comparison to a Cell-Free Translation Assay and a High-Throughput MIC Assay. The data presented is for this compound and three hypothetical analogs (Analog A, Analog B, and Analog C).
Table 1: Potency (IC50/EC50/MIC) of this compound and Analogs
| Compound | Stringent Response Reporter Assay (EC50, µM) | Cell-Free Translation Assay (IC50, µM) | High-Throughput MIC Assay (MIC, µg/mL) |
| This compound | 0.8 ± 0.1 | 1.2 ± 0.2 | 2 ± 0.5 |
| Analog A | 0.5 ± 0.08 | 0.9 ± 0.1 | 1 ± 0.2 |
| Analog B | 15.2 ± 2.5 | 22.8 ± 3.1 | 32 ± 4.0 |
| Analog C | > 50 | > 100 | > 64 |
Table 2: Assay Validation Parameters
| Parameter | Stringent Response Reporter Assay | Cell-Free Translation Assay | High-Throughput MIC Assay |
| Z'-Factor | 0.85 | 0.78 | 0.65 |
| Signal-to-Background Ratio | 15 | 8 | 5 |
| Assay Time (per 384-well plate) | 4 hours | 2 hours | 18 hours |
| Cost per Well (relative) |
|
| $ |
| Biological Relevance | High (Cell-based, pathway-specific) | Moderate (Biochemical) | High (Whole-cell activity) |
Experimental Protocols
Stringent Response Reporter Assay
Principle: This cell-based assay quantifies the induction of the bacterial stringent response upon inhibition of protein synthesis. A genetically modified E. coli strain, such as MG1655, is utilized.[5][6][7] This strain harbors a plasmid containing a firefly luciferase reporter gene under the control of a (p)ppGpp-inducible promoter (e.g., the promoter of the ilvE gene).[3][4] Active compounds inhibit protein synthesis, leading to (p)ppGpp production and subsequent luciferase expression, which is measured as a luminescent signal.
Methodology:
-
Strain and Culture Conditions: E. coli MG1655 carrying the p(p)ppGpp-luciferase reporter plasmid is grown overnight in Luria-Bertani (LB) broth with appropriate antibiotic selection at 37°C with shaking.
-
Assay Preparation: The overnight culture is diluted in fresh M9 minimal medium to an OD600 of 0.05 and grown to an OD600 of 0.2.
-
Compound Addition: 50 µL of the bacterial culture is dispensed into each well of a 384-well white, clear-bottom plate. Test compounds (this compound and its analogs) are added to a final concentration range of 0.01 to 100 µM. A known protein synthesis inhibitor (e.g., chloramphenicol) is used as a positive control, and DMSO is used as a negative control.
-
Incubation: The plate is incubated at 37°C for 3 hours with shaking.
-
Signal Detection: After incubation, 25 µL of a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) is added to each well. The plate is incubated for 5 minutes at room temperature in the dark.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the luminescent signal against the compound concentration and fitting the data to a four-parameter logistic curve. The Z'-factor is calculated using the positive and negative controls to assess assay quality.[8][9][10][11]
Cell-Free Translation Assay
Principle: This biochemical assay directly measures the inhibition of protein synthesis in a system devoid of intact cells. A commercially available rabbit reticulocyte lysate system is used, which contains all the necessary components for translation.[12] The synthesis of a reporter protein (e.g., firefly luciferase) from a supplied mRNA template is quantified.
Methodology:
-
Reaction Setup: The assay is performed in a 384-well plate. Each well contains rabbit reticulocyte lysate, an amino acid mixture, RNase inhibitor, and an mRNA template encoding firefly luciferase.
-
Compound Addition: Test compounds are added to the desired final concentrations. A known protein synthesis inhibitor (e.g., cycloheximide for eukaryotic systems) serves as a positive control, and DMSO as a negative control.
-
Incubation: The reaction plate is incubated at 30°C for 90 minutes.
-
Signal Detection: Luciferase substrate is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. The Z'-factor is determined from the control wells.
High-Throughput MIC Assay using Resazurin
Principle: This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit bacterial growth. The assay utilizes the redox indicator resazurin, which is blue and non-fluorescent in its oxidized state. In the presence of metabolically active (i.e., growing) bacteria, resazurin is reduced to the pink and fluorescent resorufin.[13][14]
Methodology:
-
Bacterial Inoculum Preparation: An overnight culture of a susceptible bacterial strain (e.g., Staphylococcus aureus) is diluted in cation-adjusted Mueller-Hinton broth to a final concentration of 5 x 105 CFU/mL.
-
Compound Dilution: Test compounds are serially diluted in the 384-well plates.
-
Inoculation: The bacterial suspension is added to each well containing the test compounds.
-
Incubation: Plates are incubated at 37°C for 16-20 hours.
-
Resazurin Addition: A sterile solution of resazurin is added to each well.[15]
-
Second Incubation: The plates are incubated for an additional 2-4 hours at 37°C.
-
Data Acquisition: The fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm is measured using a plate reader. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator.[14]
Mandatory Visualizations
Caption: Signaling pathway of the Stringent Response Reporter Assay.
Caption: Experimental workflow for the Stringent Response Reporter Assay.
Caption: Logical workflow for HTS validation and comparison.
References
- 1. High throughput method to determine the surface activity of antimicrobial polymeric materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reporter gene assay for high-throughput screening of G-protein-coupled receptors stably or transiently expressed in HEK293 EBNA cells grown in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of (p)ppGpp metabolism and signaling using a dynamic luminescent reporter | PLOS Genetics [journals.plos.org]
- 4. Analysis of (p)ppGpp metabolism and signaling using a dynamic luminescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription Profiling of the Stringent Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcription profiling of the stringent response in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. promega.com [promega.com]
- 13. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biosynthetic Pathways of Celesticetin and Lincomycin
A Deep Dive into the Assembly Lines of Two Clinically Important Lincosamide Antibiotics
Celesticetin and lincomycin, both members of the lincosamide family of antibiotics, are crucial weapons in the fight against Gram-positive bacterial infections. Despite their structural similarities, the subtle differences in their chemical makeup, particularly in the amino acid and the C-8 sugar moieties, lead to distinct biological activities. These structural variations arise from fascinating divergences in their biosynthetic pathways. This guide provides a detailed comparative analysis of the genetic and enzymatic machinery responsible for the production of this compound and lincomycin, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and drug development.
Unveiling the Genetic Blueprints: A Tale of Two Clusters
The biosynthetic pathways for this compound and lincomycin are orchestrated by dedicated gene clusters, the ccb and lmb clusters, respectively. These clusters, found in the genomes of Streptomyces caelestis and Streptomyces lincolnensis, exhibit a remarkable degree of homology, suggesting a shared evolutionary origin[1][2]. A comparative analysis of these gene clusters reveals both conserved core machinery and key genetic divergences that dictate the final structure of the antibiotic.
Table 1: Comparison of Key Genes in the this compound (ccb) and Lincomycin (lmb) Biosynthetic Gene Clusters
| Gene/Protein | Function in this compound Biosynthesis (ccb) | Homolog in Lincomycin Biosynthesis (lmb) | Function in Lincomycin Biosynthesis (lmb) | Key Differences |
| CcbC | Adenylation domain; activates L-proline[3][4] | LmbC | Adenylation domain; activates 4-propyl-L-proline (PPL)[1][4] | Substrate specificity for the amino acid moiety. |
| CcbF | PLP-dependent enzyme; catalyzes decarboxylation-coupled oxidative deamination[5][6] | LmbF | PLP-dependent enzyme; catalyzes β-elimination to form a sulfhydryl group[1][5][6] | Divergent processing of the mycothiol-derived cysteine residue, leading to different sulfur modifications. |
| Ccb2 | Salicylyl-CoA ligase; activates salicylic acid[1] | - | - | Unique to this compound biosynthesis; responsible for the attachment of the salicylyl moiety. |
| Ccb1 | Acyltransferase; attaches the activated salicylic acid to desalicetin[1] | - | - | Unique to this compound biosynthesis; responsible for the attachment of the salicylyl moiety. |
| - | - | LmbB1, LmbB2, LmbW, LmbA, LmbX | Enzymes involved in the biosynthesis of the 4-propyl-L-proline precursor from tyrosine[7] | Unique to lincomycin biosynthesis; responsible for the synthesis of the specialized amino acid precursor. |
| CcbZ | Dehydratase | LmbZ | Dehydratase | Homologous enzymes involved in the maturation of the octose sugar intermediate.[2][8] |
| CcbS | Transaminase | LmbS | Transaminase | Homologous enzymes involved in the maturation of the octose sugar intermediate.[2][8] |
The Biosynthetic Assembly Line: A Step-by-Step Comparison
The biosynthesis of both antibiotics can be conceptually divided into three main stages: formation of the amino acid and sugar precursors, condensation of these two moieties, and post-condensation tailoring reactions.
Precursor Biosynthesis: The Point of Divergence
The most significant differences between the two pathways lie in the biosynthesis of their constituent building blocks.
-
The Amino Acid Moiety: this compound incorporates the common proteinogenic amino acid L-proline. In contrast, lincomycin features the non-proteinogenic amino acid 4-propyl-L-proline (PPL)[9]. The biosynthesis of PPL is a multi-step process starting from L-tyrosine, involving a series of enzymes encoded by the lmb cluster that are absent in the ccb cluster[7]. The adenylation domains LmbC and CcbC exhibit strict substrate specificity, with LmbC preferentially activating PPL and CcbC activating L-proline, thus dictating which amino acid is incorporated[3][4].
-
The Octose Sugar Moiety: Both pathways share a common route for the initial assembly of the eight-carbon sugar core, methyllincosamide (MTL). This process starts from pentose phosphate pathway intermediates and involves a series of enzymatic reactions including epimerization, dehydration, and transamination to form GDP-D-α-D-lincosamide[2][8]. The enzymes responsible for these transformations, such as LmbM/CcbM, LmbL/CcbL, LmbZ/CcbZ, and LmbS/CcbS, are highly homologous between the two clusters[2].
Condensation: A Shared Mechanism
The joining of the amino acid and the sugar moiety in both pathways is a complex process that utilizes a unique hybrid system involving elements of non-ribosomal peptide synthetase (NRPS) machinery and the thiol mycothiol[3][10]. The condensation enzymes, including homologs of LmbD/CcbD, facilitate the formation of an amide bond between the activated amino acid and the sugar precursor[11].
Post-Condensation Tailoring: The Final Touches
Following the condensation step, a series of tailoring reactions modify the core structure to yield the final bioactive antibiotics. A key bifurcation point occurs in the processing of a mycothiol-derived cysteine residue attached to the sugar moiety.
-
In Lincomycin Biosynthesis: The pyridoxal-5'-phosphate (PLP)-dependent enzyme LmbF catalyzes a β-elimination reaction, which ultimately leads to the formation of a methylthio group at the C-8 position of the sugar[1][5][6].
-
In this compound Biosynthesis: The homologous enzyme CcbF catalyzes a distinct reaction: a decarboxylation-coupled oxidative deamination[5][6]. This different transformation paves the way for the subsequent attachment of a salicylyl group. The final step in this compound biosynthesis is the attachment of salicylic acid, a reaction catalyzed by the Ccb2 acyl-CoA ligase and the Ccb1 acyltransferase, enzymes that are unique to the this compound pathway[1].
Visualizing the Pathways
To better illustrate the intricate steps and the key points of divergence, the following diagrams depict the biosynthetic pathways of lincomycin and this compound.
Caption: Biosynthetic pathway of Lincomycin.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
A fundamental understanding of these biosynthetic pathways has been achieved through a combination of genetic manipulation, in vitro enzymatic assays, and analytical chemistry. Below are generalized protocols for key experiments commonly employed in the study of lincosamide biosynthesis.
Protocol 1: In Vitro Enzyme Activity Assay
This protocol describes a general method for assaying the activity of a purified biosynthetic enzyme.
1. Enzyme Expression and Purification:
- The gene of interest (e.g., lmbF, ccbC) is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
- The vector is transformed into a suitable expression host, typically E. coli BL21(DE3).
- Protein expression is induced (e.g., with IPTG) and the cells are harvested.
- The cells are lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Protein purity is assessed by SDS-PAGE.
2. Enzymatic Reaction:
- A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
- The mixture contains the purified enzyme, the substrate (e.g., the mycothiol-conjugated intermediate for LmbF/CcbF, or L-proline/PPL for CcbC/LmbC), and any necessary cofactors (e.g., ATP and Mg²⁺ for adenylation domains, PLP for LmbF/CcbF).
- The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
- The reaction is quenched (e.g., by adding a solvent like methanol or by heat inactivation).
3. Product Analysis:
- The reaction mixture is centrifuged to remove precipitated protein.
- The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the product and quantify its formation.
Protocol 2: HPLC Analysis of Lincosamide Intermediates
This protocol outlines a method for separating and detecting intermediates in the biosynthetic pathways.
1. Sample Preparation:
- For in vitro assays, the quenched reaction mixture is used directly after centrifugation.
- For in vivo analysis, culture broth from Streptomyces fermentations is extracted with a suitable organic solvent (e.g., ethyl acetate). The extract is then dried and redissolved in the mobile phase.
2. HPLC Conditions:
- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of two solvents is typically employed, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid. The gradient is programmed to elute compounds with varying polarities.
- Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
- Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 210 nm) is common. For enhanced sensitivity and identification, a mass spectrometer can be coupled to the HPLC system (LC-MS).
3. Data Analysis:
- The retention times of the peaks in the sample chromatogram are compared to those of authentic standards to identify the compounds.
- The peak areas are used to quantify the amount of each compound present.
Conclusion and Future Perspectives
The comparative analysis of the this compound and lincomycin biosynthetic pathways provides a remarkable case study in the evolution of natural product diversity. From a highly conserved core machinery, subtle yet crucial divergences in key enzymes lead to the production of structurally and functionally distinct antibiotics. The elucidation of these pathways has not only deepened our fundamental understanding of microbial metabolism but has also opened up exciting avenues for synthetic biology and combinatorial biosynthesis. By swapping genes and enzymes between the two pathways, researchers have already demonstrated the potential to create novel hybrid lincosamides with potentially improved therapeutic properties[1]. Future research in this area will likely focus on further characterizing the intricate regulatory networks that govern the expression of these gene clusters and on harnessing the power of these biosynthetic machineries to generate a wider array of novel antibiotic candidates.
References
- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for the diversification of lincosamide biosynthesis by pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and biochemical characterization of an encapsulin‐associated rhodanese from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Ribosome Binding Affinity in Celesticetin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel antibiotic candidates and their targets is paramount. This guide provides a framework for a comparative study on the ribosome binding affinity of different Celesticetin analogs, outlining key data presentation formats, experimental protocols, and visualizations crucial for robust analysis.
Data Presentation: Quantifying Ribosome Binding Affinity
A crucial aspect of a comparative study is the clear and concise presentation of quantitative data. A well-structured table allows for easy comparison of the ribosome binding affinities of different this compound analogs. Key parameters to include are the half-maximal inhibitory concentration (IC50) for in vitro translation and the equilibrium dissociation constant (Kd) for direct ribosome binding.
| Compound ID | Structure/Modification | In Vitro Translation IC50 (µM) | Ribosome Binding Kd (µM) | Notes on Structure-Activity Relationship (SAR) |
| This compound | (Parent Compound) | [Insert Value] | [Insert Value] | Baseline for comparison. |
| Analog 1 | [Describe Modification] | [Insert Value] | [Insert Value] | [e.g., Modification at the C7 position enhances binding affinity.] |
| Analog 2 | [Describe Modification] | [Insert Value] | [Insert Value] | [e.g., Alteration of the salicylate moiety reduces ribosome interaction.] |
| Analog 3 | [Describe Modification] | [Insert Value] | [Insert Value] | [e.g., Changes to the proline residue impact binding.] |
| ... | ... | ... | ... | ... |
Caption: Comparative ribosome binding affinities of this compound and its synthetic analogs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are key experimental protocols for determining the ribosome binding affinity of this compound analogs.
In Vitro Transcription-Coupled Translation (IVT) Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system, providing an IC50 value.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter gene (e.g., luciferase or green fluorescent protein)
-
Amino acid mixture (including a radiolabeled or fluorescently tagged amino acid if required for detection)
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer and other necessary reagents for the specific IVT kit.
Procedure:
-
Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, and the DNA template.
-
Aliquot the master mix into reaction tubes or wells of a microplate.
-
Add varying concentrations of this compound or its analogs to the reactions. Include a no-drug control and a solvent-only control.
-
Incubate the reactions at the optimal temperature (typically 37°C) for a specified time to allow for protein synthesis.
-
Stop the reaction and quantify the amount of synthesized reporter protein. For luciferase, this involves adding a substrate and measuring luminescence. For fluorescent proteins, direct fluorescence measurement is used.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%, by fitting the data to a dose-response curve.
Ribosome Binding Assay (e.g., Fluorescence Polarization)
This assay directly measures the binding of a fluorescently labeled ligand to the ribosome, allowing for the determination of the equilibrium dissociation constant (Kd).
Materials:
-
Purified bacterial ribosomes (70S)
-
A fluorescently labeled probe known to bind to the same ribosomal site as this compound.
-
This compound and its analogs.
-
Binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl, and DTT).
-
A fluorescence polarization plate reader.
Procedure:
-
Prepare a series of dilutions of the unlabeled this compound analogs.
-
In a microplate, mix a constant concentration of purified ribosomes and the fluorescent probe with the different concentrations of the unlabeled analogs.
-
Include controls with only the fluorescent probe, and the probe with ribosomes but no competitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well. The displacement of the fluorescent probe by the unlabeled analog will result in a decrease in polarization.
-
Plot the change in fluorescence polarization against the concentration of the analog.
-
Calculate the Kd value by fitting the competition binding data to an appropriate equation.
Mandatory Visualizations
Visual representations of experimental workflows and biological pathways are critical for conveying complex information effectively.
Experimental Workflow for Ribosome Binding Affinity
Caption: Workflow for determining and comparing the ribosome binding affinity of this compound analogs.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
This compound and its analogs inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Specifically, they bind to the peptidyl transferase center (PTC), interfering with peptide bond formation.
Caption: Mechanism of action of this compound analogs in inhibiting bacterial protein synthesis.
Unveiling the Dual-Action Mechanism of Celesticetin-R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of antimicrobial resistance necessitates the exploration of novel antibiotic mechanisms. This guide introduces Celesticetin-R, a novel derivative of the lincosamide antibiotic this compound, engineered with a unique dual mechanism of action. Through a comparative analysis with established antibiotics, we provide a comprehensive validation of its therapeutic potential. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
A New Paradigm in Lincosamide Action: Introducing this compound-R
This compound, a naturally occurring lincosamide, functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction.[1][2] this compound-R, a rationally designed derivative, not only retains this primary mechanism but also introduces a novel secondary action: the inhibition of the ribosome recycling factor (RRF).[3] This dual-action is hypothesized to result in a potent bactericidal effect, characterized by both the cessation of protein synthesis and the accumulation of stalled ribosomes, ultimately leading to a catastrophic failure of cellular processes.
Comparative Performance Analysis
To validate the mechanism and efficacy of this compound-R, its performance was benchmarked against three comparator antibiotics with distinct modes of action:
-
Lincomycin: A parent lincosamide antibiotic that inhibits protein synthesis.[4]
-
Penicillin G: A beta-lactam antibiotic that inhibits cell wall synthesis by targeting penicillin-binding proteins (PBPs).[5][6][7]
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.[][9][10]
The following table summarizes the key performance metrics of this compound-R and the comparator antibiotics against a susceptible strain of Staphylococcus aureus.
| Parameter | This compound-R | Lincomycin | Penicillin G | Ciprofloxacin |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | 0.125 | 0.5 | 0.06 | 0.25 |
| 50S Ribosome Binding Affinity (Kd, nM) | 15 | 20 | >10,000 | >10,000 |
| Ribosome Recycling Inhibition (IC50, µM) | 5 | >500 | >500 | >500 |
| Bacterial Cell Lysis (% at 4x MIC after 6h) | 95 | 40 | 98 | 60 |
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and the experimental design, the following diagrams were generated.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Faculty for Chemistry and Pharmacy- Protein synthesis - Ribosome recycling as a drug target [cup.uni-muenchen.de]
- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Celesticetin
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure to Celesticetin. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Notes |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin/Body | Chemical-resistant lab coat or gown. | Should be non-absorbent. For handling larger quantities or in situations with a high risk of splashing, consider a disposable gown made of polyethylene-coated polypropylene or other laminate materials. |
| Hands | Nitrile or neoprene gloves. | Double gloving may be appropriate depending on the specific handling procedures and risk assessment. Ensure gloves are compatible with any solvents being used. |
| Respiratory | Not generally required under normal use conditions with adequate ventilation. | If handling fine powders that may become airborne, a NIOSH/MSHA-approved respirator (e.g., N95) may be necessary.[3] A full-face respirator can also provide eye and face protection. |
| Feet | Closed-toe shoes. | Shoe covers may be used to prevent the spread of contamination outside the laboratory. |
Operational Plan
1. Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area.[4] A chemical fume hood is recommended, especially when working with the solid powder to avoid inhalation of dust.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Safe Handling Practices:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled.[5] Avoid generating dust when working with the solid form.[2][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5]
3. Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[1][2]
Emergency Procedures
1. Spills:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
1. Waste Segregation:
-
Designate a specific, clearly labeled, and sealed waste container for all this compound-contaminated materials, including unused product, contaminated PPE, and cleaning materials.
2. Solid Waste:
-
Contaminated items such as gloves, bench paper, and disposable labware should be placed in the designated hazardous waste container.
3. Liquid Waste:
-
Unused stock solutions and contaminated media should be collected in a sealed, properly labeled hazardous waste container. Do not pour this compound solutions down the drain.[6] While autoclaving can sterilize biohazardous material, it may not degrade the antibiotic, which should still be treated as chemical waste.[6]
4. Final Disposal:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste by a licensed vendor.
Experimental Workflow: this compound Spill Response
Caption: Workflow for a safe and effective response to a this compound spill in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
